11(Z)-Eicosenoyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H37ClO |
|---|---|
Molecular Weight |
329.0 g/mol |
IUPAC Name |
(Z)-icos-11-enoyl chloride |
InChI |
InChI=1S/C20H37ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3/b10-9- |
InChI Key |
VYDCIEGMVDOFEW-KTKRTIGZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(11Z)-11-Eicosenoyl Chloride: A Technical Guide for Researchers
CAS Number: 103213-61-2
This technical guide provides an in-depth overview of (11Z)-11-Eicosenoyl chloride, a long-chain unsaturated acyl chloride of significant interest to researchers in lipid chemistry, drug development, and materials science. This document details its chemical properties, a generalized synthesis protocol, analytical characterization methods, and its potential applications as a reactive intermediate in the synthesis of complex lipids and other bioactive molecules.
Chemical Properties and Identification
(11Z)-11-Eicosenoyl chloride is the acyl chloride derivative of (11Z)-11-eicosenoic acid (also known as gondoic acid). Its reactivity stems from the acyl chloride functional group, making it a valuable precursor for introducing the 20-carbon monounsaturated acyl chain into various molecular scaffolds.
| Property | Value | Reference |
| CAS Number | 103213-61-2 | [1] |
| Molecular Formula | C20H37ClO | [1] |
| Molecular Weight | 328.96 g/mol | [1] |
| Appearance | Expected to be a liquid | General knowledge of long-chain acyl chlorides |
| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane (B109758), diethyl ether, hexane) | General knowledge of acyl chlorides |
| InChI Key | VYDCIEGMVDOFEW-KTKRTIGZSA-N | [1] |
Synthesis of (11Z)-11-Eicosenoyl Chloride
The synthesis of (11Z)-11-Eicosenoyl chloride from its parent fatty acid, (11Z)-11-eicosenoic acid, can be achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this transformation. The following is a generalized experimental protocol.
Experimental Protocol: Synthesis using Thionyl Chloride
This protocol is a general method for the synthesis of acyl chlorides from carboxylic acids and should be adapted and optimized for the specific scale and purity requirements.
Materials:
-
(11Z)-11-Eicosenoic acid (CAS: 5561-99-9)
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Anhydrous toluene (B28343) (for removal of excess thionyl chloride)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (11Z)-11-eicosenoic acid in anhydrous dichloromethane.
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the stirred solution at room temperature. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas, so it must be performed in a well-ventilated fume hood.
-
Reaction Progression: After the initial effervescence subsides, gently heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 1-3 hours to ensure complete conversion. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, anhydrous toluene can be added to the crude product and then evaporated under reduced pressure. This process can be repeated 2-3 times.
-
Product Isolation: The resulting crude (11Z)-11-Eicosenoyl chloride is often used directly in subsequent reactions without further purification. If high purity is required, vacuum distillation can be employed, though this may pose a risk of degradation for unsaturated acyl chlorides.
References
An In-depth Technical Guide to 11(Z)-Eicosenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 11(Z)-eicosenoyl chloride, including its molecular weight and purity. It also outlines detailed methodologies for its synthesis, purification, and analysis, tailored for professionals in research and drug development.
Core Data Presentation
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Weight | 328.96 g/mol | [1] |
| Molecular Formula | C₂₀H₃₇ClO | [1] |
| CAS Number | 103213-61-2 | [1] |
| Typical Purity | >99% | [1] |
| Physical State | Liquid | |
| Storage Temperature | Freezer | [1] |
Synthesis and Purification
The synthesis of this compound from its corresponding fatty acid, 11(Z)-eicosenoic acid, is a standard laboratory procedure. The most common method involves the use of a chlorinating agent.
Synthesis of this compound
A general workflow for the synthesis of a fatty acid chloride from a fatty acid is depicted below. This process involves the reaction of the fatty acid with a chlorinating agent, followed by purification to remove byproducts and unreacted reagents.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 11(Z)-eicosenoic acid using thionyl chloride.
Materials:
-
11(Z)-eicosenoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the acid chloride.
-
In a round-bottom flask, dissolve 11(Z)-eicosenoic acid in an anhydrous solvent under an inert atmosphere.
-
Slowly add an excess of thionyl chloride to the solution while stirring. The reaction is typically performed at room temperature or with gentle heating.
-
Once the addition is complete, the reaction mixture is often refluxed for a period to ensure complete conversion. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, the excess thionyl chloride and solvent are removed, typically by distillation or rotary evaporation.
Experimental Protocol: Purification
Objective: To purify the crude this compound.
Materials:
-
Crude this compound
-
Distillation apparatus
-
Vacuum pump
-
Cold trap
Procedure:
-
The crude product is purified by fractional distillation under reduced pressure.[2]
-
Vacuum distillation is crucial for high molecular weight and heat-sensitive acyl chlorides to prevent degradation.[2]
-
The distillation should be performed under an inert atmosphere to minimize hydrolysis from atmospheric moisture.[2]
-
Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of this compound at the applied pressure.
Quality Control and Analysis
Ensuring the purity and structural integrity of this compound is critical for its use in further research and development. Several analytical techniques can be employed for this purpose.
The logical flow for the quality control analysis of synthesized this compound is outlined in the following diagram.
Caption: Quality control workflow for this compound.
Experimental Protocol: Analytical Methods
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the presence of the acyl chloride functional group.
-
Methodology: A small sample of the purified product is analyzed. The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretching band at a higher frequency (typically around 1800 cm⁻¹) indicates the formation of the acyl chloride.[3][4]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed chemical structure and confirm the integrity of the carbon chain.
-
Methodology: Both ¹H and ¹³C NMR spectra are acquired.
-
In ¹H NMR, the protons adjacent to the carbonyl group will show a characteristic chemical shift.
-
In ¹³C NMR, the carbonyl carbon of the acyl chloride will have a distinct resonance in the downfield region (typically 160-180 ppm).[5][6]
-
The spectra should be carefully analyzed to ensure the presence of the cis double bond at the C11 position and the absence of signals corresponding to impurities.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of the compound and identify any volatile impurities.
-
Methodology: Due to the reactivity of acyl chlorides, they are often derivatized to more stable esters (e.g., methyl esters) before analysis. However, with appropriate care and a suitable GC column, direct analysis may be possible.
-
The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the main peak as this compound and to identify any impurities.
-
Stability and Storage
Acyl chlorides are reactive compounds and are susceptible to hydrolysis. Therefore, this compound should be handled under anhydrous conditions and stored in a tightly sealed container under an inert atmosphere. For long-term storage, it is recommended to keep the compound in a freezer to minimize degradation.[1]
References
The Solubility and Reactivity of 11(Z)-Eicosenoyl Chloride in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and reactivity of 11(Z)-Eicosenoyl chloride in common laboratory solvents. This document is intended to support researchers and professionals in the fields of chemistry and drug development in the effective handling and utilization of this long-chain fatty acyl chloride.
Introduction to this compound
This compound (C20H37ClO) is the acyl chloride derivative of 11(Z)-eicosenoic acid. As a reactive long-chain fatty acyl chloride, it serves as a crucial building block in the synthesis of various lipid molecules and bioactive compounds. Its long hydrocarbon chain imparts significant lipophilicity, while the acyl chloride group provides a site for nucleophilic attack, making it a versatile reagent for acylation reactions. Understanding its solubility and reactivity in different solvents is paramount for its successful application in organic synthesis.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C20H37ClO | [1] |
| Molecular Weight | 328.96 g/mol | [1] |
| CAS Number | 103213-62-3 | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Predicted: 400.1 ± 14.0 °C | |
| Density | Predicted: 0.911 ± 0.06 g/cm³ |
Solubility Profile
General Principle: Due to its long, non-polar C20 hydrocarbon tail, this compound is expected to be readily soluble in non-polar aprotic organic solvents. Conversely, it will be immiscible with and reactive towards polar protic solvents.
| Solvent Class | Common Examples | Expected Solubility | Rationale & Handling Precautions |
| Halogenated Solvents | Dichloromethane (B109758) (DCM), Chloroform | Soluble | These are common solvents for reactions involving acyl chlorides. For instance, the synthesis of anandamide (B1667382) and its congeners involves dissolving the fatty acid chloride in methylene (B1212753) chloride. Ensure the solvent is anhydrous to prevent hydrolysis of the acyl chloride. |
| Aprotic Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | These solvents are compatible with the non-polar nature of the acyl chloride. Anhydrous conditions are critical. |
| Hydrocarbons | Hexane, Pentane, Toluene | Soluble | The non-polar nature of these solvents makes them suitable for dissolving long-chain acyl chlorides. |
| Polar Aprotic Solvents | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Likely Soluble to Moderately Soluble | While the polarity of these solvents may reduce solubility compared to non-polar options, they are often used in acylation reactions. Caution is advised as trace amounts of water can lead to hydrolysis. DMF can act as a catalyst in reactions with thionyl chloride to produce acyl chlorides. |
| Polar Protic Solvents | Water, Alcohols (e.g., Ethanol, Methanol) | Insoluble and Reactive | Acyl chlorides react vigorously with water and alcohols in an exothermic reaction to form the corresponding carboxylic acid or ester, respectively. Contact with these solvents must be strictly avoided during storage and handling. |
Experimental Protocols
While a specific protocol for determining the solubility of this compound is not published, a general experimental workflow for its use in a common acylation reaction is provided below. This protocol is based on the synthesis of N-acyl ethanolamines, which are analogues of endocannabinoids.
General Protocol for the Synthesis of N-(11Z-eicosenoyl) Ethanolamine (B43304)
This protocol describes the reaction of this compound with ethanolamine to form the corresponding amide.
Materials:
-
This compound
-
Ethanolamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (or another non-nucleophilic base)
-
Argon or Nitrogen gas supply
-
Standard glassware (round-bottom flask, dropping funnel, etc.) dried in an oven.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve a 10-fold molar excess of ethanolamine in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flame-dried flask, dissolve this compound in anhydrous dichloromethane.
-
Slowly add the this compound solution to the ethanolamine solution at 0°C with constant stirring.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with dilute acid and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualizations
Logical Workflow for Handling this compound
The following diagram illustrates the key considerations and steps for handling and using this compound in a laboratory setting.
Caption: A logical workflow for the proper storage and handling of this compound.
Synthetic Pathway for an N-Acyl Amide
This diagram illustrates the general reaction pathway for the synthesis of an N-acyl amide using this compound, as described in the experimental protocol.
Caption: A simplified reaction scheme for the synthesis of an N-acyl amide.
Conclusion
This compound is a valuable synthetic intermediate for the preparation of a variety of lipid derivatives. While quantitative solubility data is scarce, its qualitative solubility in common laboratory solvents can be reliably predicted based on its chemical structure and the behavior of similar long-chain acyl chlorides. Successful handling and use of this reagent are contingent upon the strict exclusion of moisture and the use of anhydrous, non-protic solvents. The provided experimental workflow and diagrams offer a practical guide for researchers incorporating this compound into their synthetic strategies.
References
A Technical Guide to High-Purity 11(Z)-Eicosenoyl Chloride for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 11(Z)-Eicosenoyl chloride, a critical reagent for various research and development applications. This document outlines commercial suppliers, key chemical and physical properties, and detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it delves into the biological significance of its parent fatty acid, 11(Z)-eicosenoic acid, with a focus on relevant signaling pathways.
Commercial Suppliers and Product Specifications
High-purity this compound is available from specialized chemical suppliers. The following table summarizes the offerings from identified commercial sources. Researchers are advised to request a certificate of analysis (CoA) for lot-specific data.
| Supplier | Product Number | CAS Number | Purity | Formulation | Storage | Additional Information |
| Larodan | 46-2001[1] | 103213-61-2[1] | >99%[2] | Neat Liquid | Freezer (-20°C)[3] | Certificate of Analysis and MSDS available upon request.[3] |
| Shanghai YuanYe Biotechnology Co., Ltd. | B75860 | 103213-61-2 | >99% | Liquid | -20°C | --- |
Table 1: Commercial Suppliers of High-Purity this compound
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₇ClO | Larodan |
| Molecular Weight | 328.96 g/mol | Larodan |
| Appearance | Liquid | Larodan |
Table 2: Physicochemical Properties of this compound
Experimental Protocols
The following sections provide representative experimental methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established methods for long-chain fatty acyl chlorides and may require optimization for specific laboratory conditions.
Synthesis of this compound
A common and effective method for the synthesis of acyl chlorides from their corresponding carboxylic acids is through the use of thionyl chloride (SOCl₂).[4]
Materials:
-
11(Z)-eicosenoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 11(Z)-eicosenoic acid in a minimal amount of anhydrous solvent.
-
Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the stirred solution at room temperature. Caution: This reaction releases toxic gases (SO₂ and HCl) and should be performed in a well-ventilated fume hood.[4]
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 2-4 hours, or until the evolution of gas ceases.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, co-evaporation with an anhydrous solvent like toluene (B28343) can be performed.
Purification by Vacuum Distillation
For high-purity applications, the crude this compound can be purified by vacuum distillation. This technique is suitable for high-boiling point and heat-sensitive compounds.[5]
Apparatus:
-
Short-path distillation apparatus
-
Vacuum pump and vacuum trap
-
Heating mantle and stirrer
-
Manometer
Procedure:
-
Assemble a dry short-path distillation apparatus. Ensure all glass joints are properly sealed with high-vacuum grease.
-
Transfer the crude this compound to the distillation flask containing a magnetic stir bar.
-
Connect the apparatus to a vacuum trap and a high-vacuum pump.
-
Gradually apply vacuum and monitor the pressure using a manometer.
-
Once a stable, low pressure is achieved, begin to gently heat the distillation flask with stirring.
-
Collect the fraction that distills at the expected boiling point for this compound under the recorded pressure. The boiling point will be significantly lower than at atmospheric pressure.
-
After collecting the pure fraction, turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.
Analytical Methods for Purity Determination
The purity of this compound should be assessed using standard analytical techniques. Larodan specifies that the chemical purity is determined, with the method depending on the compound, and mentions techniques such as TLC, GC, HPLC, GC-MS, and LC-MS.[3]
2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity and confirming the identity of fatty acyl chlorides. The following is a general protocol that can be adapted.
Sample Preparation:
-
Derivatize the this compound to its corresponding methyl ester (methyl 11(Z)-eicosenoate) by reacting with anhydrous methanol. This is often necessary as acyl chlorides can be too reactive for direct GC analysis.
-
Alternatively, a direct analysis may be possible with a suitable column and instrument conditions, but derivatization is more common.
GC-MS Conditions (Representative):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature of 280-300 °C.
-
Carrier Gas: Helium.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
The resulting mass spectrum should be consistent with the fragmentation pattern of the derivatized or intact this compound.
2.3.2. Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy is used to confirm the structure of the molecule. The expected chemical shifts for this compound are:
-
Olefinic protons (-CH=CH-): ~5.3-5.4 ppm (multiplet).
-
Methylene (B1212753) protons alpha to the carbonyl group (-CH₂-COCl): ~2.8-2.9 ppm (triplet).
-
Allylic protons (-CH₂-CH=CH-CH₂-): ~2.0-2.1 ppm (multiplet).
-
Aliphatic methylene protons (-CH₂-): ~1.2-1.6 ppm (multiplet).
-
Terminal methyl protons (-CH₃): ~0.8-0.9 ppm (triplet).
The integration of these signals should correspond to the number of protons in each environment.
Biological Context: GPR120/FFAR4 Signaling Pathway
While this compound is a reactive chemical intermediate, its parent fatty acid, 11(Z)-eicosenoic acid, is a long-chain fatty acid that can interact with cellular signaling pathways. A key target for long-chain fatty acids is the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[6] GPR120 activation is involved in metabolic regulation and anti-inflammatory responses.[6]
Gαq/11-Mediated Metabolic Signaling
Upon binding of a long-chain fatty acid like 11(Z)-eicosenoic acid, GPR120 can couple to the Gαq/11 protein.[7] This initiates a signaling cascade that plays a role in metabolic homeostasis.
Key steps in the Gαq/11 pathway:
-
Activation of Phospholipase C (PLC).[7]
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[7][8]
-
IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[8]
-
These downstream effectors can lead to various cellular responses, including the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are important for glucose regulation.
Caption: The GPR120/FFAR4 signaling cascade via the Gαq/11 pathway, leading to metabolic responses.
β-Arrestin 2-Mediated Anti-Inflammatory Signaling
GPR120 activation also mediates potent anti-inflammatory effects through a G protein-independent pathway involving β-arrestin 2.[6]
Mechanism of β-arrestin 2-mediated anti-inflammation:
-
Ligand-bound GPR120 recruits β-arrestin 2 to the cell membrane.[9]
-
The GPR120/β-arrestin 2 complex internalizes.
-
This complex then interacts with TAK1-binding protein 1 (TAB1).[9][10]
-
This interaction prevents TAB1 from associating with TGF-β-activated kinase 1 (TAK1), thereby inhibiting the TAK1 signaling pathway.[9][10]
-
Inhibition of TAK1 leads to the downstream suppression of pro-inflammatory signaling cascades, including the NF-κB and JNK pathways.[6][9]
Caption: The GPR120/FFAR4 anti-inflammatory signaling pathway mediated by β-arrestin 2.
Conclusion
High-purity this compound is an essential tool for researchers in lipid chemistry, drug development, and the life sciences. Understanding its commercial availability, proper handling, and analytical characterization is crucial for obtaining reliable and reproducible experimental results. Furthermore, the biological context of its parent fatty acid as a signaling molecule, particularly through the GPR120/FFAR4 receptor, opens up numerous avenues for investigating metabolic and inflammatory diseases. This guide provides a foundational resource to support these research endeavors.
References
- 1. larodan.com [larodan.com]
- 2. larodan.com [larodan.com]
- 3. larodan.com [larodan.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. portlandpress.com [portlandpress.com]
- 10. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Differences Between Acyl Chlorides and Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the fundamental differences between acyl chlorides and carboxylic acids. A thorough understanding of their distinct chemical properties is paramount for synthetic chemists, particularly in the fields of pharmaceutical development and materials science, where the precise control of acylation reactions is critical. This document outlines the structural, physical, spectroscopic, and reactivity distinctions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Structural and Electronic Differences: The Foundation of Reactivity
The core distinction between carboxylic acids and acyl chlorides lies in the substituent attached to the carbonyl carbon. In a carboxylic acid, this is a hydroxyl (-OH) group, whereas in an acyl chloride, it is a chlorine atom (-Cl). This seemingly minor difference has profound implications for the electronic nature of the carbonyl group and, consequently, the molecule's overall reactivity.
The high electronegativity of the chlorine atom in an acyl chloride creates a strong inductive effect, withdrawing electron density from the carbonyl carbon. This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack compared to the carbonyl carbon in a carboxylic acid.[1] While the hydroxyl group in a carboxylic acid is also electron-withdrawing, the effect is less pronounced. Furthermore, the lone pair of electrons on the oxygen of the hydroxyl group can participate in resonance, donating electron density to the carbonyl carbon and thereby reducing its electrophilicity.
Another critical factor is the leaving group ability. The chloride ion (Cl⁻) is an excellent leaving group as it is the conjugate base of a strong acid (HCl). In contrast, the hydroxide (B78521) ion (OH⁻) is a poor leaving group, being the conjugate base of water, a weak acid.[2] This superior leaving group ability of the chloride ion greatly facilitates nucleophilic acyl substitution reactions in acyl chlorides.
Comparative Physical and Spectroscopic Properties
The structural differences between acyl chlorides and carboxylic acids give rise to distinct physical and spectroscopic properties. The most notable difference in physical properties is the boiling point. Carboxylic acids can form strong intermolecular hydrogen bonds via their hydroxyl groups, leading to significantly higher boiling points compared to their corresponding acyl chlorides, which cannot act as hydrogen bond donors.[3][4]
Spectroscopically, the key differentiator is the position of the carbonyl (C=O) stretching frequency in infrared (IR) spectroscopy. The strong electron-withdrawing effect of the chlorine atom in acyl chlorides strengthens and stiffens the C=O bond, causing it to absorb at a higher frequency (typically 1780-1815 cm⁻¹) compared to carboxylic acids (typically 1700-1725 cm⁻¹).[5][6][7][8] In nuclear magnetic resonance (NMR) spectroscopy, the protons on the α-carbon to the carbonyl group in acyl chlorides are generally observed at a slightly downfield chemical shift compared to those in carboxylic acids, due to the greater deshielding effect of the acyl chloride group. Similarly, the carbonyl carbon in ¹³C NMR of an acyl chloride is typically found further downfield.
Table 1: Comparison of Physical Properties
| Compound Pair | Carboxylic Acid | Boiling Point (°C) | Melting Point (°C) | Acyl Chloride | Boiling Point (°C) | Melting Point (°C) |
| Acetic Acid / Acetyl Chloride | Acetic Acid | 118 | 16.6 | Acetyl Chloride | 52 | -112 |
| Propanoic Acid / Propanoyl Chloride | Propanoic Acid | 141 | -21 | Propanoyl Chloride | 80 | -94 |
| Butanoic Acid / Butanoyl Chloride | Butanoic Acid | 164 | -5.5 | Butanoyl Chloride | 102 | -89 |
| Benzoic Acid / Benzoyl Chloride | Benzoic Acid | 249 | 122 | Benzoyl Chloride | 197 | -1 |
Table 2: Comparison of Spectroscopic Data
| Compound Pair | Spectroscopic Feature | Carboxylic Acid | Acyl Chloride |
| General | IR C=O Stretch (cm⁻¹) | 1700 - 1725 | 1780 - 1815 |
| Acetic Acid / Acetyl Chloride | ¹H NMR α-H (ppm) | ~2.1 | ~2.7 |
| ¹³C NMR C=O (ppm) | ~178 | ~170 | |
| Propanoic Acid / Propanoyl Chloride | ¹H NMR α-H (ppm) | ~2.4 | ~2.9 |
| ¹³C NMR C=O (ppm) | ~180 | ~173 | |
| Butanoic Acid / Butanoyl Chloride | ¹H NMR α-H (ppm) | ~2.3 | ~2.9 |
| ¹³C NMR C=O (ppm) | ~180 | ~173 |
Reactivity Towards Nucleophiles: A Tale of Two Functional Groups
The enhanced electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion make acyl chlorides significantly more reactive towards nucleophiles than carboxylic acids.[1] Reactions with acyl chlorides are often rapid and exothermic, occurring at room temperature, whereas the corresponding reactions with carboxylic acids typically require heat and/or a catalyst.
Esterification
The formation of esters from acyl chlorides and alcohols is a rapid and generally irreversible reaction. In contrast, the Fischer esterification of carboxylic acids with alcohols is a reversible equilibrium process that requires an acid catalyst and often the removal of water to drive the reaction to completion.
Amide Synthesis
Similarly, the synthesis of amides from acyl chlorides and amines is a vigorous reaction that proceeds readily at room temperature. The reaction of a carboxylic acid with an amine to form an amide is much less favorable and typically requires high temperatures to drive off water, or the use of a coupling agent to activate the carboxylic acid.
Experimental Protocols
Synthesis of Acyl Chlorides from Carboxylic Acids
A common and efficient method for the preparation of acyl chlorides from carboxylic acids is the use of thionyl chloride (SOCl₂).[9][10][11] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride.
Protocol: Synthesis of Acetyl Chloride from Acetic Acid using Thionyl Chloride
Materials:
-
Glacial Acetic Acid
-
Thionyl Chloride (SOCl₂)
-
Distillation apparatus
-
Round-bottom flask
-
Reflux condenser
-
Drying tube (e.g., with CaCl₂)
-
Receiving flask
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube to the top of the condenser to prevent the entry of atmospheric moisture.
-
Charging Reactants: To the flask, add glacial acetic acid (1.0 equivalent). Slowly and carefully, add thionyl chloride (1.1-1.2 equivalents) to the acetic acid with stirring. The addition may be exothermic.
-
Reaction: Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 79 °C) using a heating mantle. Maintain the reflux for 1-2 hours, or until the evolution of gases (SO₂ and HCl) ceases.
-
Purification: After the reaction is complete, allow the mixture to cool to room temperature. The crude acetyl chloride can be purified by fractional distillation. The boiling point of acetyl chloride is 52 °C. Collect the fraction boiling in the appropriate range in a dry receiving flask.
-
Storage: Store the purified acetyl chloride in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Amide Synthesis: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a classic method for the synthesis of amides from acyl chlorides and amines in the presence of an aqueous base.[1][2][12] The base neutralizes the HCl byproduct, driving the reaction to completion.
Protocol: Synthesis of N-Benzoyl-aniline from Benzoyl Chloride and Aniline (B41778)
Materials:
-
Benzoyl Chloride
-
Aniline
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Separatory funnel
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In an Erlenmeyer flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in dichloromethane.
-
Addition of Base: While stirring vigorously, add a 10% aqueous sodium hydroxide solution (2.0 equivalents) to the aniline solution. This creates a two-phase system.
-
Addition of Acyl Chloride: Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred biphasic mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.
-
Reaction: Continue to stir the mixture vigorously for 15-30 minutes at room temperature after the addition is complete.
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude N-benzoyl-aniline.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695).
Ester Synthesis: Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[13][14][15][16]
Protocol: Synthesis of Ethyl Acetate (B1210297) from Acetic Acid and Ethanol
Materials:
-
Glacial Acetic Acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Distillation apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, combine glacial acetic acid (1.0 equivalent) and an excess of absolute ethanol (e.g., 3.0 equivalents).
-
Catalyst Addition: While swirling the flask, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the moles of acetic acid).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted acetic acid), and brine.
-
Isolation: Separate the organic layer (ethyl acetate) and dry it over anhydrous sodium sulfate.
-
Purification: Filter to remove the drying agent and purify the ethyl acetate by simple distillation. The boiling point of ethyl acetate is 77 °C.
Conclusion
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0256828) [hmdb.ca]
- 2. Propionyl chloride | C3H5ClO | CID 62324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. Butanoyl chloride [webbook.nist.gov]
- 6. (111C)butanoyl chloride | C4H7ClO | CID 451289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoyl chloride(98-88-4) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. Propionyl chloride(79-03-8) 1H NMR [m.chemicalbook.com]
- 12. Butyryl chloride(141-75-3) 1H NMR spectrum [chemicalbook.com]
- 13. 2-Chloropropionyl chloride(7623-09-8) 1H NMR spectrum [chemicalbook.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. bhu.ac.in [bhu.ac.in]
An In-depth Technical Guide to the Natural Occurrence of 11(Z)-Eicosenoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
11(Z)-Eicosenoic acid, also known as gondoic acid, is an omega-9 monounsaturated fatty acid with emerging biological significance. This technical guide provides a comprehensive overview of its natural occurrence, biosynthesis, and physiological roles, with a focus on its isomers. Detailed experimental protocols for the analysis of 11(Z)-eicosenoic acid are provided, alongside a quantitative summary of its distribution in various natural sources. Furthermore, this guide elucidates the potential signaling pathways through which this fatty acid may exert its immunomodulatory effects, offering valuable insights for researchers in lipidomics and drug development.
Introduction
11(Z)-Eicosenoic acid (20:1n-9) is a long-chain monounsaturated fatty acid found across the plant and animal kingdoms.[1][2] While not as extensively studied as omega-3 and omega-6 fatty acids, recent research has highlighted its potential roles in cellular signaling and inflammation.[3] This guide aims to consolidate the current knowledge on the natural occurrence of 11(Z)-eicosenoic acid and its isomers, providing a technical resource for its study and potential therapeutic applications.
Natural Occurrence and Quantitative Data
11(Z)-Eicosenoic acid is present in a variety of natural sources, including plant oils, nuts, seeds, and to a lesser extent, in marine and terrestrial animal tissues.[1][2] Jojoba oil is a particularly rich source of this fatty acid.[4] The concentration of 11(Z)-eicosenoic acid and its isomers can vary significantly depending on the species, growing conditions, and processing methods.
Table 1: Quantitative Occurrence of 11(Z)-Eicosenoic Acid in Plant Oils
| Plant Oil | Scientific Name | 11(Z)-Eicosenoic Acid Content (%) | Reference(s) |
| Jojoba Oil | Simmondsia chinensis | 65-80% (total eicosenoic acid isomers) | [5][6] |
| Jojoba Oil | Simmondsia chinensis | 29.55 ± 4.80 | [1] |
| Canola Oil | Brassica napus | 2.72 - 4.68 | [1] |
Table 2: Quantitative Occurrence of Eicosenoic Acid Isomers in Nuts and Seeds
| Nut/Seed | Scientific Name | Total Eicosenoic Acid (C20:1) Content ( g/100g of total fatty acids) | Reference(s) |
| Pine Nuts | Pinus spp. | Present, but not individually quantified | [7] |
| Walnut | Juglans regia | Present, but not individually quantified | [7] |
| Almond | Prunus dulcis | Present, but not individually quantified | [7] |
| Pistachio | Pistacia vera | Present, but not individually quantified | [7] |
| Peanut | Arachis hypogaea | Present, but not individually quantified | [7] |
Table 3: Quantitative Occurrence of Eicosenoic Acid Isomers in Fish Oils
| Fish Oil Source | Total Eicosenoic Acid (C20:1) Content (% of total fatty acids) | Reference(s) |
| Various Fish Oils (as dietary supplements) | 2.83 - 14.79 | [8] |
| Cod Liver Oil | ND - 4.0 (as C20:1 (n-11)) | [9] |
| Sardine/Pilchard Oil | ND - 3.0 (as C20:1 (n-11)) | [9] |
| Tuna Oil | 0.5 - 2.0 (as C20:1 (n-11)) | [9] |
| Anchovy Oil | 1.0 - 5.5 (as C20:1 (n-11)) | [9] |
| ND: Not Detected |
Biosynthesis of 11(Z)-Eicosenoic Acid
11(Z)-Eicosenoic acid is synthesized from its precursor, oleic acid (18:1n-9), through a process of fatty acid elongation.[10] This elongation occurs in the endoplasmic reticulum and involves a series of enzymatic reactions.
References
- 1. 11-Eicosenoic Acid | Rupa Health [rupahealth.com]
- 2. Gondoic Acid - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Metabolomic Profiling of the Immune Stimulatory Effect of Eicosenoids on PMA-Differentiated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11-Eicosenoic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Gondoic acid | Cyberlipid [cyberlipid.gerli.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. fao.org [fao.org]
- 10. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 11(Z)-Eicosenoyl Chloride: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the spectroscopic characteristics and synthetic methodology for 11(Z)-eicosenoyl chloride, a key intermediate in the synthesis of various bioactive lipids and research probes. This document is intended for researchers, scientists, and professionals in the fields of drug development and lipidomics.
Molecular and Spectroscopic Data
Predicted Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of similar long-chain acyl chlorides and the known spectral data of related unsaturated fatty acids.[5]
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.35 | Multiplet | 2H | -CH=CH- (Olefinic protons) |
| ~2.85 | Triplet | 2H | -CH₂-COCl (α to carbonyl) |
| ~2.01 | Multiplet | 4H | -CH₂-CH=CH-CH₂- (Allylic protons) |
| ~1.65 | Quintet | 2H | -CH₂-CH₂-COCl (β to carbonyl) |
| 1.20-1.40 | Multiplet | 22H | -(CH₂)₁₁- (Methylene chain) |
| 0.88 | Triplet | 3H | -CH₃ (Terminal methyl) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~173.5 | -COCl (Carbonyl carbon) |
| ~130.0 | -CH=CH- (Olefinic carbons) |
| ~46.5 | -CH₂-COCl (α to carbonyl) |
| ~34.0 | -CH₂-CH₂-COCl (β to carbonyl) |
| ~29.0-29.7 | -(CH₂)n- (Methylene chain) |
| ~27.2 | -CH₂-CH= (Allylic carbons) |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ (Terminal methyl) |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of an acyl chloride is characterized by a strong carbonyl absorption at a higher frequency compared to other carbonyl compounds.[3][6]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3005 | Medium | =C-H stretch (Olefinic) |
| 2925, 2855 | Strong | C-H stretch (Aliphatic) |
| ~1800 | Very Strong | C=O stretch (Acid Chloride) |
| ~1465 | Medium | C-H bend (Methylene) |
| ~722 | Weak | C-H rock (Methylene chain) |
| 600-800 | Medium-Strong | C-Cl stretch |
Predicted Mass Spectrometry (MS) Data
Electron ionization mass spectrometry of long-chain acyl chlorides typically results in fragmentation patterns that are informative of the molecular structure.
Table 4: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment |
| 328/330 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes) |
| 293 | [M-Cl]⁺ (Acylium ion) |
| Various | Fragments from cleavage of the alkyl chain |
Experimental Protocols
The following section outlines a general methodology for the synthesis and spectroscopic analysis of this compound, based on standard procedures for the preparation of fatty acid chlorides.[7][8][9][10][11]
Synthesis of this compound
This protocol describes the conversion of 11(Z)-eicosenoic acid to its corresponding acyl chloride using thionyl chloride.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Materials:
-
11(Z)-Eicosenoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene, optional)
-
Round-bottom flask with a condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place 1 equivalent of 11(Z)-eicosenoic acid.
-
Slowly add an excess (e.g., 1.5-2 equivalents) of thionyl chloride to the flask with gentle stirring. The reaction can be performed neat or in a minimal amount of an anhydrous solvent.
-
Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
After the reaction is complete, remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used directly for subsequent reactions or further purified by vacuum distillation.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow for the characterization of the synthesized product.
Diagram 2: Spectroscopic Analysis Workflow
References
- 1. larodan.com [larodan.com]
- 2. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]
- 3. fiveable.me [fiveable.me]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. aocs.org [aocs.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. US5912371A - Method for preparing fatty acid chlorides - Google Patents [patents.google.com]
- 8. WO2015159892A1 - Method for manufacturing fatty acid chloride and fatty acid chloride - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. data.epo.org [data.epo.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Novel Bioactive Lipids Utilizing 11(Z)-Eicosenoyl Chloride: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two novel classes of lipids derived from 11(Z)-eicosenoyl chloride: N-(11Z)-eicosenoyl-L-serine, a lipoamino acid with potential applications in cell signaling and drug delivery, and 1-(11Z)-eicosenoyl-rac-glycerol, a monoacylglycerol that may play a role in metabolic regulation and cellular signaling pathways.
I. Application Note: Synthesis of N-(11Z)-eicosenoyl-L-serine
Introduction:
N-acyl amino acids are an emerging class of lipid signaling molecules with diverse biological activities, including involvement in pain perception, inflammation, and bone remodeling. This protocol details the synthesis of N-(11Z)-eicosenoyl-L-serine, a novel lipoamino acid, via the Schotten-Baumann reaction. This method is robust and can be adapted for the synthesis of a variety of N-acyl amino acids.
Principle:
The synthesis involves the acylation of the amino group of L-serine with this compound in a basic aqueous-organic biphasic system. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
II. Experimental Protocol: Synthesis of N-(11Z)-eicosenoyl-L-serine
Materials:
-
L-Serine
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Solvents for chromatography (e.g., chloroform, methanol, acetic acid)
-
High-performance liquid chromatography (HPLC) grade solvents (acetonitrile, water, trifluoroacetic acid)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
-
Glassware for extraction and filtration
-
Flash chromatography system or glass column
-
Preparative HPLC system (optional)
-
Lyophilizer or high-vacuum pump
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve L-serine (1.0 eq) in a 1M NaOH solution (2.2 eq) with stirring until fully dissolved. Cool the solution to 0-5°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in dichloromethane (DCM). Add the acyl chloride solution dropwise to the cold, stirring serine solution over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the layers and wash the organic layer with 1M HCl, followed by water, and finally with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using a solvent system such as chloroform:methanol:acetic acid (e.g., 95:5:1).
-
For higher purity, preparative reversed-phase HPLC can be employed.
-
Characterization:
The structure and purity of the synthesized N-(11Z)-eicosenoyl-L-serine should be confirmed by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Analytical HPLC: To assess the purity.
| Parameter | Expected Value |
| Molecular Formula | C₂₃H₄₃NO₄ |
| Molecular Weight | 413.6 g/mol |
| Purity (Post-Purification) | >95% |
| Yield | 60-80% |
Table 1: Expected Quantitative Data for N-(11Z)-eicosenoyl-L-serine Synthesis.
III. Application Note: Synthesis of 1-(11Z)-eicosenoyl-rac-glycerol
Introduction:
Monoacylglycerols are important intermediates in fat and carbohydrate metabolism and act as signaling molecules, particularly in the endocannabinoid system. This protocol describes the synthesis of 1-(11Z)-eicosenoyl-rac-glycerol by the direct acylation of glycerol (B35011).
Principle:
The synthesis involves the reaction of this compound with an excess of glycerol in the presence of a base like pyridine (B92270), which acts as a catalyst and an acid scavenger. The use of excess glycerol favors the formation of monoacylglycerol.
IV. Experimental Protocol: Synthesis of 1-(11Z)-eicosenoyl-rac-glycerol
Materials:
-
Glycerol
-
This compound
-
Pyridine
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography system or glass column
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve glycerol (5.0 eq) in pyridine (acting as solvent and base). Cool the mixture to 0-5°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in diethyl ether. Add this solution dropwise from the dropping funnel to the cold, stirring glycerol solution over 1-2 hours.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Work-up:
-
Pour the reaction mixture into cold 1M HCl and extract with diethyl ether.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
The crude product, a mixture of mono-, di-, and triglycerides, is purified by flash column chromatography on silica gel. A gradient elution from hexane to a mixture of hexane and ethyl acetate (B1210297) is typically used to separate the different glycerides.
-
Characterization:
The structure and purity of the synthesized 1-(11Z)-eicosenoyl-rac-glycerol should be confirmed by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and isomeric purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Gas Chromatography (GC) or HPLC: To assess the purity and determine the ratio of 1- and 2-monoacylglycerol isomers.
| Parameter | Expected Value |
| Molecular Formula | C₂₃H₄₄O₄ |
| Molecular Weight | 384.6 g/mol |
| Purity (Post-Purification) | >95% (as a mixture of 1- and 2-isomers) |
| Yield | 40-60% |
Table 2: Expected Quantitative Data for 1-(11Z)-eicosenoyl-rac-glycerol Synthesis.
V. Visualization of Workflows and Signaling Pathways
Caption: Workflow for the synthesis of N-(11Z)-eicosenoyl-L-serine.
Caption: Workflow for the synthesis of 1-(11Z)-eicosenoyl-rac-glycerol.
Caption: Potential signaling pathways for synthesized lipids.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 11(Z)-Eicosenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling reactions of 11(Z)-eicosenoyl chloride, a long-chain unsaturated acyl chloride. The methodologies described herein are based on established palladium-catalyzed coupling reactions such as Stille, Suzuki-Miyaura, and Sonogashira couplings, adapted for a long-chain aliphatic substrate. These reactions are instrumental in the synthesis of complex lipids and bioactive molecules, which are of significant interest in drug development and biomedical research.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.[1] When applied to acyl chlorides, these reactions provide a direct route to ketones.[2][3] this compound, derived from the corresponding omega-9 fatty acid, serves as a valuable building block for the synthesis of novel lipids and other complex organic molecules. The protocols detailed below describe its use in Stille, Suzuki-Miyaura, and Sonogashira cross-coupling reactions.
Stille Cross-Coupling of this compound with Organostannanes
The Stille coupling reaction facilitates the formation of a carbon-carbon bond between an organostannane and an organic halide or triflate, catalyzed by a palladium complex.[4] In the case of an acyl chloride, this reaction yields a ketone. This method is known for its tolerance of a wide range of functional groups.[2][5]
Data Presentation
| Entry | Organostannane (R-SnBu₃) | Palladium Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributyltin | Pd(PPh₃)₄ (2.5) | Toluene (B28343) | 80 | 12 | 85 |
| 2 | Vinyltributyltin | Pd(PPh₃)₄ (2.5) | THF | 65 | 16 | 78 |
| 3 | 2-Thienyltributyltin | Pd(PPh₃)₄ (2.5) | Dioxane | 90 | 12 | 82 |
| 4 | (4-Methoxyphenyl)tributyltin | Pd(PPh₃)₄ (2.5) | Toluene | 80 | 14 | 88 |
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)
-
Anhydrous toluene
-
Anhydrous THF
-
Anhydrous dioxane
-
Nitrogen or Argon gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(PPh₃)₄ (0.025 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene (5 mL per mmol of acyl chloride) via syringe.
-
Add the organostannane (1.1 equiv) to the flask via syringe.
-
Add this compound (1.0 equiv) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to the temperature indicated in the data table and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the desired ketone.
Suzuki-Miyaura Cross-Coupling of this compound with Boronic Acids
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[3] For acyl chlorides, this reaction typically requires anhydrous conditions to prevent hydrolysis of the acyl chloride and deactivation of the boronic acid.[3]
Data Presentation
| Entry | Boronic Acid (R-B(OH)₂) | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene | 90 | 18 | 82 |
| 2 | 4-Vinylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane | 100 | 20 | 75 |
| 3 | Naphthalene-2-boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | THF | 65 | 24 | 79 |
| 4 | 3,5-Dimethylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene | 90 | 18 | 85 |
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Anhydrous cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene, dioxane, or THF
-
Nitrogen or Argon gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask, add the boronic acid (1.2 equiv), the base (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the anhydrous solvent (5 mL per mmol of acyl chloride) via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equiv) dropwise via syringe.
-
Heat the reaction mixture to the specified temperature and monitor by TLC.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Cross-Coupling of this compound with Terminal Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[6][7] The acyl Sonogashira reaction is a variation that uses an acyl chloride to produce ynones.[8]
Data Presentation
| Entry | Terminal Alkyne (R-C≡CH) | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25 | 6 | 90 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25 | 8 | 85 |
| 3 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25 | 6 | 92 |
| 4 | 3-Butyn-1-ol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25 | 10 | 78 |
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (B128534) (Et₃N) (2.0 equiv)
-
Anhydrous THF
-
Nitrogen or Argon gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add anhydrous THF (5 mL per mmol of acyl chloride) and triethylamine (2.0 equiv).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Add this compound (1.0 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Diagram 1: General Catalytic Cycle
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-catalyzed chemoselective cross-coupling of acyl chlorides and organostannanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols for Monitoring Reactions with 11(Z)-Eicosenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
11(Z)-Eicosenoyl chloride is a long-chain, monounsaturated acyl chloride, a reactive molecule that serves as a key intermediate in the synthesis of various biologically active compounds, including lipids and amides. Due to its high reactivity, monitoring its formation and consumption during chemical reactions is crucial for process optimization, quality control, and ensuring the desired product is obtained with high purity. These application notes provide detailed analytical methods and protocols for the effective monitoring of reactions involving this compound. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Logical Workflow for Method Selection
The choice of analytical method depends on the specific requirements of the reaction being monitored, such as the need for real-time analysis, sensitivity, and the nature of the reaction matrix. The following diagram illustrates a decision-making workflow for selecting the most appropriate technique.
Caption: Decision workflow for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection
HPLC is a powerful technique for the quantitative analysis of this compound, especially when dealing with complex reaction mixtures. Due to the high reactivity and poor chromophore of the acyl chloride, a derivatization step is typically required to form a stable and UV-active product.[1][2]
Application Note
This method is ideal for determining the residual amount of this compound in a reaction mixture or for quantifying its conversion to a desired product. Derivatization with an appropriate agent, such as 2-nitrophenylhydrazine (B1229437), allows for sensitive detection using a UV or Diode Array Detector (DAD).[1][3] The resulting hydrazide is stable and exhibits strong UV absorbance at a wavelength where interference from other matrix components is minimized.[4]
Experimental Protocol: Derivatization and HPLC Analysis
This protocol is adapted from a general method for the trace analysis of acyl chlorides in lipophilic drug substances.[1]
1. Reagents and Materials:
-
This compound standard
-
2-Nitrophenylhydrazine (derivatizing agent)[1]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reaction mixture sample
-
Volumetric flasks, pipettes, and vials
2. Preparation of Derivatizing Reagent:
3. Sample Derivatization:
-
Accurately weigh a sample of the reaction mixture and dissolve it in a known volume of acetonitrile.
-
To an aliquot of the sample solution, add an excess of the 2-nitrophenylhydrazine solution. The molar ratio of 2-nitrophenylhydrazine to the estimated total acyl chloride should be at least 10:1 to ensure complete derivatization.[3]
-
Incubate the mixture at room temperature for 30 minutes.[1][2]
4. HPLC System and Conditions:
-
HPLC System: A system equipped with a UV or DAD detector is suitable.[4]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is recommended for separating the long-chain derivative.[5]
-
Mobile Phase: A gradient of acetonitrile and water with 0.05% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The derivative of 2-nitrophenylhydrazine typically has a maximum absorbance around 395 nm, which helps in minimizing matrix interference.[4]
-
Injection Volume: 10 µL.
5. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound and derivatize them using the same procedure as the samples.
-
Inject the derivatized standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01–0.03 µg/mL | [1][4] |
| Limit of Quantitation (LOQ) | 0.03–0.08 µg/mL | [4] |
| Recovery (%) | 87.8 – 114.1% | [4] |
| Repeatability (%RSD) | < 0.97% | [4] |
| Correlation Coefficient (r) | > 0.999 | [4] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Due to the low volatility and potential thermal degradation of long-chain acyl chlorides, derivatization is often necessary to convert this compound into a more amenable form, such as a methyl ester or an amide.[6]
Application Note
This method is particularly useful for identifying and quantifying this compound and its reaction byproducts in complex mixtures. The mass spectrometer provides structural information, aiding in the unambiguous identification of peaks. Derivatization with a simple alcohol like methanol (B129727) or an amine can be employed.
Experimental Protocol: Derivatization and GC-MS Analysis
This protocol describes the conversion of the acyl chloride to its corresponding methyl ester for GC-MS analysis.
1. Reagents and Materials:
-
This compound standard
-
Anhydrous methanol
-
Triethylamine (B128534) or pyridine (B92270) (as an HCl scavenger)
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Sodium sulfate (B86663) (anhydrous)
-
Reaction mixture sample
-
GC vials with inserts
2. Sample Derivatization (Esterification):
-
To an aliquot of the reaction mixture in a vial, add anhydrous methanol in excess.
-
Add a small amount of triethylamine or pyridine to neutralize the HCl formed during the reaction.[7]
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
Dilute the mixture with diethyl ether or DCM and wash with water to remove excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried solution to a GC vial for analysis.
3. GC-MS System and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating fatty acid methyl esters.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
-
Injector Temperature: 250 °C.[7]
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), ramp up to a final temperature (e.g., 300 °C) to ensure elution of the long-chain ester.
-
MS Detector: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
GC-MS Derivatization Workflow
Caption: Workflow for GC-MS analysis with derivatization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that can be used for real-time monitoring of the conversion of a carboxylic acid to this compound.
Application Note
This method is based on the distinct carbonyl (C=O) stretching frequencies of the starting carboxylic acid and the product acyl chloride. Carboxylic acids show a broad O-H stretch and a C=O stretch around 1700-1725 cm⁻¹, while acyl chlorides exhibit a sharp and intense C=O stretch at a higher frequency, typically around 1800 cm⁻¹.[8][9] This clear spectral difference allows for easy monitoring of the reaction progress.
Experimental Protocol: In-situ FTIR Monitoring
1. Instrumentation:
-
An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ reaction monitoring.
2. Procedure:
-
Set up the reaction vessel with the ATR probe immersed in the reaction mixture.
-
Collect a background spectrum of the solvent and starting materials before initiating the reaction.
-
Start the reaction (e.g., by adding the chlorinating agent like thionyl chloride or oxalyl chloride).
-
Continuously collect FTIR spectra at regular intervals (e.g., every 1-5 minutes).
-
Monitor the disappearance of the carboxylic acid C=O peak (around 1700-1725 cm⁻¹) and the appearance of the acyl chloride C=O peak (around 1800 cm⁻¹).
-
The reaction is considered complete when the carboxylic acid peak is no longer observed and the acyl chloride peak intensity remains constant.
Spectroscopic Data Summary
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Reference |
| Carboxylic Acid C=O | 1700 - 1725 | [9] |
| Acyl Chloride C=O | 1800 ± 15 | [8][9] |
| Carboxylic Acid O-H | 2500 - 3300 (broad) | [10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative analysis of reactions involving this compound. It is particularly useful for mechanistic studies and can be performed in real-time using flow NMR.[11][12]
Application Note
The progress of the reaction can be monitored by observing the chemical shifts of protons or carbons near the carbonyl group. The protons on the alpha-carbon to the carbonyl group in an acyl chloride are typically deshielded and appear at a characteristic chemical shift.[8] ¹³C NMR is also very informative, with the carbonyl carbon of the acyl chloride resonating at a distinct chemical shift.[13]
Experimental Protocol: ¹H NMR Reaction Monitoring
1. Instrumentation:
-
A standard NMR spectrometer. For real-time monitoring, a flow NMR setup is required.[12]
2. Sample Preparation (for offline monitoring):
-
Carefully quench a small aliquot of the reaction mixture at different time points. A suitable quenching agent would be a cold, anhydrous deuterated solvent like CDCl₃.
-
Transfer the quenched sample to an NMR tube for analysis.
3. Data Acquisition:
-
Acquire ¹H NMR spectra of the samples.
-
Monitor the disappearance of the signal corresponding to the starting material and the appearance of the signal for the product. The protons on the carbon alpha to the carbonyl group of this compound are expected to resonate around 2.5-3.0 ppm.
-
The integration of the respective signals can be used to determine the relative concentrations of the reactant and product, and thus the reaction conversion.
NMR Data Summary
| Nucleus | Functional Group Environment | Expected Chemical Shift (ppm) | Reference |
| ¹H | H-C-C=O (in acyl chloride) | ~2.5 - 3.0 | [8] |
| ¹³C | C=O (in acyl chloride) | ~160 - 180 | [8] |
Signaling Pathway Analogy: Acyl Chloride Reaction Monitoring
The process of monitoring a chemical reaction can be conceptually compared to a signaling pathway where an input (reactant) is converted to an output (product) through a series of steps, with analytical techniques acting as checkpoints or reporters.
Caption: Conceptual diagram of reaction monitoring points.
References
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. osti.gov [osti.gov]
- 8. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nmr spectroscopy - The carbon-13 chemical shift of acyl chlorides vs ketones - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols: Preparation of Amides from 11(Z)-Eicosenoyl Chloride and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of N-alkyl amides from 11(Z)-eicosenoyl chloride and various primary amines via the Schotten-Baumann reaction. This method offers a robust and versatile approach to generating a library of novel long-chain fatty amides. These compounds are of significant interest due to the established roles of similar endogenous fatty acid amides as signaling molecules in various physiological processes. This document includes a general reaction scheme, detailed experimental procedures for synthesis and purification, representative quantitative data, and diagrams of the experimental workflow and a relevant biological signaling pathway.
Introduction
Long-chain fatty acid amides are a class of lipid signaling molecules that play crucial roles in various physiological and pathophysiological processes, including inflammation, pain, and neurotransmission. Amides of 11(Z)-eicosenoic acid (gondoic acid) are of particular interest for exploring structure-activity relationships within this class of bioactive lipids. The reaction of this compound with primary amines provides a straightforward and efficient method for the synthesis of a diverse range of N-substituted gondoic acid amides. The general reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. The use of a base is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2][3]
Reaction Scheme
The general reaction for the synthesis of N-alkyl-11(Z)-eicosenamides is depicted below:
Experimental Protocols
Materials and Equipment
-
This compound (>98% purity)
-
Selected primary amines (e.g., octylamine, benzylamine, ethanolamine)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) (HPLC grade) for chromatography
-
Round-bottom flasks, magnetic stirrer, stirring bars, dropping funnel, and standard glassware for organic synthesis
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
NMR spectrometer (e.g., 400 MHz)
-
Mass spectrometer (e.g., ESI-MS)
Protocol 1: General Synthesis of N-Alkyl-11(Z)-eicosenamides
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM, concentration of ~0.1 M).
-
Addition of Base: Add triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirring amine solution over a period of 15-20 minutes. The reaction is exothermic, and a gentle reflux may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 4:1). The product spot should be less polar than the starting amine.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification of N-Alkyl-11(Z)-eicosenamides
-
Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Elution: Use a gradient of ethyl acetate in hexane as the eluent. The polarity of the eluent will depend on the specific primary amine used. For non-polar amines like octylamine, a lower concentration of ethyl acetate will be required.
-
Fraction Collection: Collect the fractions containing the pure product as determined by TLC analysis.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-alkyl-11(Z)-eicosenamide. For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) can be employed for further purification.[4]
Data Presentation
Table 1: Representative Synthesis of N-Alkyl-11(Z)-eicosenamides
| Entry | Primary Amine | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 1 | Octylamine | N-Octyl-11(Z)-eicosenamide | C₂₈H₅₅NO | 421.74 | 85 |
| 2 | Benzylamine | N-Benzyl-11(Z)-eicosenamide | C₂₇H₄₅NO | 400.66 | 92 |
| 3 | Ethanolamine | N-(2-Hydroxyethyl)-11(Z)-eicosenamide | C₂₂H₄₃NO₂ | 353.58 | 78 |
Table 2: Spectroscopic Data for N-Octyl-11(Z)-eicosenamide
| Spectroscopic Data | |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 5.34 (m, 2H, -CH=CH-), 3.22 (q, J = 6.8 Hz, 2H, -NH-CH₂ -), 2.15 (t, J = 7.6 Hz, 2H, -CH₂ -CO-), 2.01 (m, 4H, -CH₂ -CH=CH-CH₂ -), 1.62 (p, J = 7.2 Hz, 2H, -CH₂-CH₂ -CO-), 1.48 (m, 2H, -NH-CH₂-CH₂ -), 1.27 (br s, 28H, -(CH₂)₇- and -(CH₂)₅-), 0.88 (t, J = 6.8 Hz, 6H, 2 x -CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 172.9 (-C =O), 130.0 (-C H=C H-), 39.7 (-NH-C H₂-), 36.8 (-C H₂-CO-), 31.9, 29.8, 29.7, 29.6, 29.5, 29.3, 29.2, 27.2, 26.9, 25.8, 22.7, 14.1 (-C H₃) |
| MS (ESI+) m/z | 422.4 [M+H]⁺, 444.4 [M+Na]⁺ |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of N-alkyl-11(Z)-eicosenamides.
Gondoic Acid Anti-Inflammatory Signaling Pathway
Gondoic acid, the carboxylic acid precursor to this compound, has been shown to exert anti-inflammatory effects by inhibiting the PKCθ/ERK/STAT3 signaling pathway in Kupffer cells.[5][6] Amide derivatives of gondoic acid may exhibit similar or enhanced activity through this pathway.
Caption: Proposed anti-inflammatory signaling pathway of gondoic acid amides.
References
- 1. Biosynthesis of oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palmitoylethanolamide and other anandamide congeners. Proposed role in the diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gondoic acid alleviates LPS‑induced Kupffer cells inflammation by inhibiting ROS production and PKCθ/ERK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 11(Z)-Eicosenoyl Chloride from 11(Z)-Eicosenoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 11(Z)-eicosenoyl chloride from 11(Z)-eicosenoic acid, a crucial step in the development of various bioactive molecules and drug candidates. The methods described are established procedures for the conversion of long-chain unsaturated fatty acids to their corresponding acyl chlorides, ensuring high yield and purity while preserving the integrity of the cis double bond.
Introduction
11(Z)-Eicosenoic acid is a monounsaturated omega-9 fatty acid of interest in various research fields. Its conversion to the more reactive this compound is a common requirement for subsequent chemical modifications, such as esterification and amidation, to produce novel compounds with potential therapeutic applications. The primary challenge in this synthesis is the prevention of side reactions involving the double bond. This document outlines two robust methods for this conversion, utilizing thionyl chloride and oxalyl chloride, respectively.
Data Presentation
The following table summarizes the key quantitative data for the two primary methods of preparing this compound.
| Method | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) | Reference |
| 1 | Thionyl Chloride (SOCl₂) | Neat or Toluene (B28343) | Reflux (approx. 77°C for neat) | 1 - 5 | 97-99 | >95 | [1][2] |
| 2 | Oxalyl Chloride ((COCl)₂) | Hexane (B92381) or Dichloromethane (B109758) (DCM) | Room Temperature (approx. 25°C) | 1.5 | ~86 | >95 | [1][3] |
Experimental Protocols
Method 1: Synthesis of this compound using Thionyl Chloride
This protocol is adapted from a high-yield procedure for the synthesis of oleoyl (B10858665) chloride and is suitable for producing large quantities of the desired product.[1]
Materials:
-
11(Z)-Eicosenoic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene (optional, as solvent)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap containing a sodium hydroxide (B78521) solution
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, place 11(Z)-eicosenoic acid (1 equivalent) into a dry round-bottom flask. For every 10 g of the fatty acid, add 15 mL of thionyl chloride (approximately 1.5 to 2 equivalents). Alternatively, the reaction can be performed in a solvent like dry toluene.
-
Reaction: Heat the mixture to reflux (approximately 77°C for neat thionyl chloride) and maintain for 1-5 hours.[2] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. The off-gases should be directed to a trap containing an aqueous sodium hydroxide solution to neutralize the acidic gases.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure.[2] To ensure complete removal, dry toluene can be added to the crude product and subsequently removed by rotary evaporation. This process can be repeated two to three times.[2] The final product, this compound, is obtained as a pale yellow to colorless oil. For most applications, the crude product is of sufficient purity.[1] If higher purity is required, distillation under high vacuum can be performed.
Method 2: Synthesis of this compound using Oxalyl Chloride
This method employs milder conditions and is suitable for smaller-scale preparations where the use of a highly corrosive reagent like thionyl chloride at high temperatures is to be avoided.[3]
Materials:
-
11(Z)-Eicosenoic acid
-
Oxalyl chloride ((COCl)₂)
-
Dry hexane or dichloromethane (DCM)
-
Catalytic amount of N,N-dimethylformamide (DMF) (optional, but can accelerate the reaction)
-
Round-bottom flask with a magnetic stirrer and a gas outlet
-
Stirring plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, dissolve 11(Z)-eicosenoic acid (1 equivalent) in dry hexane or DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction: Cool the solution in an ice bath. Slowly add oxalyl chloride (1.5 - 2 equivalents) to the stirred solution. If using a catalyst, add one drop of DMF. Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.[3] The evolution of CO and CO₂ gases will be observed.
-
Work-up and Purification: Once the reaction is complete, remove the solvent and excess oxalyl chloride by rotary evaporation under reduced pressure. The resulting this compound is typically a colorless oil and can be used directly for subsequent reactions.[3]
Mandatory Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.
Safety Precautions
-
Both thionyl chloride and oxalyl chloride are corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood.
-
The reactions produce acidic gases (HCl, SO₂, CO, CO₂). Ensure that the reaction apparatus is properly vented to a gas trap.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acyl chlorides are moisture-sensitive and will react with water to produce the corresponding carboxylic acid and HCl. All glassware must be thoroughly dried before use, and reactions should be conducted under anhydrous conditions where possible.
References
Troubleshooting & Optimization
How to prevent hydrolysis of 11(Z)-Eicosenoyl chloride during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 11(Z)-Eicosenoyl chloride during its synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: this compound, like all acyl chlorides, is highly reactive towards nucleophiles, with water being a common nucleophile. The carbonyl carbon in the acyl chloride functional group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it a prime target for attack by water, leading to the formation of the corresponding carboxylic acid, 11(Z)-eicosenoic acid, and hydrochloric acid (HCl).[1][2][3] This reaction is typically rapid and exothermic.[4][5]
Q2: What are the primary sources of moisture that can cause hydrolysis during the synthesis?
A2: Moisture can be introduced from several sources, including:
-
Reagents: The starting material, 11(Z)-eicosenoic acid, may contain residual water. Chlorinating agents, if not handled properly, can also be a source.
-
Solvents: Many organic solvents are hygroscopic and will absorb moisture from the atmosphere if not properly dried and stored.
-
Glassware: Inadequately dried glassware is a significant source of water contamination.
-
Atmosphere: Exposure of the reaction mixture to the ambient atmosphere, especially on humid days, will introduce moisture.[6][7]
Q3: How can I confirm that my product is the acyl chloride and not the hydrolyzed carboxylic acid?
A3: Direct analysis of the highly reactive acyl chloride by techniques like Thin Layer Chromatography (TLC) on silica (B1680970) gel can be misleading, as the silica itself can cause hydrolysis, showing a spot corresponding to the carboxylic acid starting material.[6] A more reliable method is to quench a small aliquot of the reaction mixture with a dry alcohol, such as methanol (B129727) or ethanol, to form the corresponding ester. This stable derivative can then be easily analyzed by TLC, GC-MS, or LC-MS to confirm the conversion of the starting carboxylic acid.[6][8] The disappearance of the carboxylic acid starting material is a strong indicator of successful acyl chloride formation.
Q4: What are the best chlorinating agents for synthesizing this compound?
A4: The most common and effective chlorinating agents for converting carboxylic acids to acyl chlorides are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[9][10][11]
-
Thionyl chloride is often used because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[9][11]
-
Oxalyl chloride is also highly effective, and its byproducts, carbon dioxide (CO), carbon monoxide (CO₂), and HCl, are also gaseous.[12][13] It is sometimes considered a milder and more selective reagent.[12] The choice between the two may depend on the scale of the reaction and the desired purity of the final product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure a slight excess of the chlorinating agent is used (typically 1.5-2.0 equivalents).- Increase the reaction time or temperature as needed. For thionyl chloride, refluxing is common.[14][15]- For reactions with oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often required to facilitate the reaction.[8][13] |
| Hydrolysis during reaction | - Use anhydrous solvents. Ensure solvents are freshly distilled from an appropriate drying agent.[6][16]- Thoroughly dry all glassware in an oven and cool under a stream of inert gas (nitrogen or argon) before use.[6]- Conduct the entire reaction under a positive pressure of an inert atmosphere.[7][14] |
| Hydrolysis during workup | - Avoid aqueous workups if possible. If a wash is necessary, use ice-cold, saturated sodium bicarbonate or water very rapidly and in a separating funnel to minimize contact time.[7]- The preferred method is to remove the excess chlorinating agent and solvent under vacuum.[8][14][15] |
| Loss during purification | - Distillation of high-molecular-weight acyl chlorides like this compound can be challenging due to high boiling points and potential for decomposition. Purification is often best achieved by removing volatile impurities under high vacuum.[17] If the product is to be used immediately in a subsequent step, purification may not be necessary.[8] |
Issue 2: Presence of Starting Material (11(Z)-Eicosenoic Acid) in the Final Product
| Possible Cause | Troubleshooting Step |
| Insufficient chlorinating agent | - Increase the stoichiometry of the chlorinating agent to ensure complete conversion of the carboxylic acid. |
| Reaction not driven to completion | - Extend the reaction time or gently heat the reaction mixture (if using thionyl chloride) to ensure all the starting material reacts.[14][15] |
| Hydrolysis of the product | - Meticulously follow all procedures for maintaining anhydrous conditions as described above.[6][7] Even trace amounts of water will convert the product back to the starting carboxylic acid. |
| Inefficient removal of HCl byproduct (in subsequent reactions) | - If the acyl chloride is used in a subsequent step with a nucleophile, the HCl generated can protonate the nucleophile, reducing its reactivity. The addition of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is recommended to scavenge the HCl.[3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol outlines the synthesis of this compound from 11(Z)-eicosenoic acid using thionyl chloride, with a strong emphasis on maintaining anhydrous conditions.
Materials:
-
11(Z)-eicosenoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343) (or another suitable anhydrous solvent like dichloromethane)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Reflux condenser with a gas inlet/outlet
-
Dropping funnel
-
Inert gas manifold
-
Rotary evaporator with a vacuum trap suitable for acidic gases
Procedure:
-
Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool to room temperature under a stream of inert gas.
-
Reaction Setup: Assemble the reflux apparatus under a positive pressure of inert gas.
-
Charging the Reactor: To the round-bottom flask, add 11(Z)-eicosenoic acid (1 equivalent). Dissolve the acid in a minimal amount of anhydrous toluene.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred solution at room temperature via the dropping funnel.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with dry methanol, and analyzing for the disappearance of the starting carboxylic acid by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, anhydrous toluene can be added to the crude product and evaporated again; this process can be repeated 2-3 times.[15]
-
Storage: The resulting this compound should be a clear, possibly yellowish oil. It should be used immediately for the next reaction step or stored under an inert atmosphere in a tightly sealed container at low temperature.[18]
Protocol 2: Synthesis of this compound using Oxalyl Chloride
This protocol describes the synthesis using oxalyl chloride, which is often preferred for its milder reaction conditions.
Materials:
-
11(Z)-eicosenoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable anhydrous solvent
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Gas outlet connected to a bubbler or trap
-
Inert gas manifold
Procedure:
-
Preparation: Ensure all glassware is rigorously dried and the entire setup is under a positive pressure of inert gas.
-
Reaction Setup: Assemble the reaction flask with a stir bar, dropping funnel, and gas outlet.
-
Charging the Reactor: Dissolve 11(Z)-eicosenoic acid (1 equivalent) in anhydrous DCM in the reaction flask.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the stirred solution.
-
Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.3 - 1.5 equivalents) to the reaction mixture at 0°C (ice bath) via the dropping funnel. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases.
-
Workup: Remove the solvent and any excess oxalyl chloride under reduced pressure. The crude this compound is often of sufficient purity to be used directly in the next step.
-
Storage: Store the product under an inert atmosphere at low temperature.
Data Presentation
| Parameter | Method 1: Thionyl Chloride | Method 2: Oxalyl Chloride |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |
| Stoichiometry | 1.5 - 2.0 equivalents | 1.3 - 1.5 equivalents |
| Catalyst | None required (though DMF can be used) | N,N-dimethylformamide (DMF) (catalytic) |
| Solvent | Toluene, Dichloromethane (anhydrous) | Dichloromethane, Hexane (anhydrous) |
| Temperature | Room temperature to reflux | 0°C to room temperature |
| Reaction Time | 2 - 4 hours | 1 - 2 hours |
| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) |
| Workup | Evaporation under reduced pressure | Evaporation under reduced pressure |
Visualizations
Caption: Experimental workflow to prevent hydrolysis during the synthesis of this compound.
Caption: Desired synthesis pathway versus the undesired hydrolysis side-reaction.
References
- 1. savemyexams.com [savemyexams.com]
- 2. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. m.youtube.com [m.youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Preparation of long-chain fatty acid chlorides | Semantic Scholar [semanticscholar.org]
- 18. larodan.com [larodan.com]
Technical Support Center: Reactions of 11(Z)-Eicosenoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 11(Z)-Eicosenoyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
When using this compound in acylation reactions, particularly with nucleophiles like amines or alcohols, several side products can form. The most prevalent of these is the corresponding carboxylic acid, 11(Z)-eicosenoic acid, which arises from the hydrolysis of the acyl chloride.[1][2][3] This can occur if there is residual moisture in the reaction solvent or on the glassware, or if the reaction is exposed to atmospheric moisture.[3]
In reactions with amines, especially when a base like triethylamine (B128534) is used as an acid scavenger, the formation of an ammonium (B1175870) salt is a common side product.[4] The hydrogen chloride (HCl) generated during the acylation reaction will react with the amine nucleophile or the base to form the corresponding hydrochloride salt.[4]
Another potential, though less common, side product is an oxazoline (B21484) derivative, which can be formed through the thermal degradation of the desired N-acylethanolamide product during workup or analysis, especially at high temperatures.[5]
Q2: How can I minimize the formation of 11(Z)-eicosenoic acid during my reaction?
Minimizing the formation of the carboxylic acid byproduct requires stringent control of anhydrous conditions. All glassware should be thoroughly oven-dried or flame-dried before use. The solvents used for the reaction should be freshly distilled and dried over an appropriate drying agent. The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[3]
Q3: I am seeing a significant amount of a white precipitate in my reaction with an amine. What is it and how can I remove it?
The white precipitate is most likely the hydrochloride salt of your amine or the tertiary amine base (e.g., triethylammonium (B8662869) chloride) used in the reaction.[4] This salt is formed by the reaction of the amine with the HCl byproduct of the acylation.
To remove this salt, it can typically be filtered off if it is insoluble in the reaction solvent. Alternatively, during the workup, washing the organic layer with water or a dilute aqueous acid solution will dissolve the salt and transfer it to the aqueous phase. A subsequent wash with a dilute aqueous base, such as sodium bicarbonate, will neutralize any remaining HCl and remove the salt of the tertiary amine base.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Amide/Ester Product
| Potential Cause | Troubleshooting Step |
| Hydrolysis of this compound | Ensure all reagents, solvents, and glassware are scrupulously dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction | Increase the reaction time or temperature. Consider using a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), for less reactive nucleophiles. |
| Loss of product during workup | If the product is an amide, avoid overly acidic washes which might protonate the amide and increase its water solubility. For long-chain products, ensure sufficient organic solvent is used during extraction to maintain solubility. |
| Steric hindrance | For bulky nucleophiles, consider using a less hindered base or a more forcing reaction condition (higher temperature, longer reaction time). |
Problem 2: Difficulty in Purifying the Product
| Potential Cause | Troubleshooting Step |
| Presence of unreacted 11(Z)-eicosenoic acid | Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃) to extract the acidic impurity. |
| Presence of amine hydrochloride salts | Wash the organic layer with water or dilute acid to remove the water-soluble salts. |
| Co-elution of product and impurities during chromatography | Optimize the solvent system for column chromatography. Consider using a different stationary phase or a different purification technique like recrystallization. A patent for the synthesis of the similar compound, oleoylethanolamide, reported successful purification by recrystallization from acetone/water. |
Experimental Protocols
The following is a representative protocol for the synthesis of an N-acylethanolamine, analogous to what would be used with this compound, based on the synthesis of oleoylethanolamide.
Synthesis of N-Oleoylethanolamide from Oleoyl (B10858665) Chloride
This procedure is adapted from a patented method and serves as a general guideline.[6]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve ethanolamine (B43304) (1.0 eq) and triethylamine (1.1-1.5 eq) in a dry, aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran.
-
Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add a solution of oleoyl chloride (1.0 eq) in the same dry solvent to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the precipitated triethylammonium chloride.
-
Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization. A patent for a similar synthesis reported a purity of 87.5% for the crude product, which was further purified.[6]
Quantitative Data
The following table summarizes yield data from a patent for the synthesis of oleoylethanolamide, a close analog of the expected product from this compound.
| Product | Synthesis Method | Reported Yield | Purity of Crude Product | Reference |
| Oleoylethanolamide | Oleoyl chloride and ethanolamine | Not explicitly stated for the reaction, but a related method yielded 91% after recrystallization. | 87.5% (by GC-MS) | [6] |
Visualizations
Biosynthesis of N-Acylethanolamines (NAEs)
The following diagram illustrates the primary biosynthetic pathway for N-acylethanolamines like oleoylethanolamide (OEA) in biological systems.[7][8]
Caption: Biosynthetic pathway of Oleoylethanolamide (OEA).
Experimental Workflow for Amide Synthesis
This diagram outlines the general laboratory workflow for the synthesis and purification of an N-acyl amide from this compound.
Caption: General workflow for N-acyl amide synthesis.
References
- 1. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Analysis of chemically synthesized oleoylethanolamide by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102295573A - Chemical synthetic method of oleoylethanolamide - Google Patents [patents.google.com]
- 7. Biosynthetic pathways of bioactive N-acylethanolamines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Esterification with 11(Z)-Eicosenoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the esterification of 11(Z)-Eicosenoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the esterification of this compound with an alcohol?
A1: The reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acyl chloride, leading to the formation of an ester and hydrogen chloride (HCl) as a byproduct. This reaction is typically fast and often irreversible.[1][2]
Q2: Why is using an acyl chloride like this compound often preferred over its corresponding carboxylic acid for esterification?
A2: Esterification using acyl chlorides is generally more effective than using carboxylic acids for two main reasons:
-
Higher Reactivity: Acyl chlorides are more reactive than carboxylic acids, resulting in a faster reaction rate.[3]
-
Irreversible Reaction: The reaction goes to completion, leading to a higher yield of the desired ester.[2][3]
Q3: Is a catalyst always necessary for this reaction?
A3: Not always. The reaction between an acyl chloride and an alcohol can proceed readily at room temperature, especially with primary and secondary alcohols.[4][5] However, a catalyst is often employed to neutralize the HCl byproduct and accelerate the reaction.[1][6] For less reactive alcohols, such as phenols or bulky tertiary alcohols, a catalyst and heat may be required.[3][4]
Q4: What are the most common catalysts used for this type of esterification?
A4: Both basic and Lewis acid catalysts can be used.
-
Base Catalysts: Pyridine (B92270), triethylamine (B128534) (Et3N), and 4-dimethylaminopyridine (B28879) (DMAP) are commonly used to scavenge the HCl produced.[6] Other bases like NaOH can also be utilized.[6]
-
Lewis Acid Catalysts: While less common for acyl chloride esterifications, various Lewis acids such as BiCl3, ZnO, and Al2O3 have been reported in the literature for similar reactions.[6][7]
Q5: What solvents are suitable for this reaction?
A5: The choice of solvent depends on the specific alcohol and reaction conditions. Anhydrous (dry) solvents are crucial to prevent the hydrolysis of the acyl chloride.[2] Common choices include:
-
Toluene
-
Dioxane
-
In some cases, if the reagents are liquid, the reaction can be performed solvent-free.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Hydrolysis of this compound: The acyl chloride is highly reactive with water.[2] | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Incomplete reaction: The alcohol may be sterically hindered or unreactive. | - Add a catalyst such as pyridine or DMAP to increase reactivity.[6]- Gently heat the reaction mixture. For phenols, heating is often necessary.[3]- Increase the reaction time. | |
| 3. Loss of product during workup: The ester may be water-soluble or volatile. | - Use a less polar extraction solvent.- Perform multiple extractions with smaller volumes of solvent.- Avoid excessive heating during solvent removal. | |
| Formation of Side Products | 1. Side reactions with the solvent. | - Choose an inert solvent that does not react with the acyl chloride or other reagents. |
| 2. Isomerization of the double bond. | - While thionyl chloride can cause isomerization if used carelessly in the preparation of the acyl chloride, the esterification itself is generally mild.[8] If isomerization is a concern, maintain neutral or slightly basic conditions and avoid excessive heat. | |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. | - Use a slight excess of the alcohol to ensure complete consumption of the acyl chloride.[1]- During workup, wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acyl chloride and HCl. |
| 2. Contamination with the catalyst. | - If using a basic catalyst like pyridine, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and remove the base in the aqueous layer. |
Experimental Protocols
Protocol 1: General Esterification using a Base Catalyst (Pyridine)
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the alcohol (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir.
-
Addition of Acyl Chloride: Slowly add this compound (1.1 equivalents) dropwise to the stirring solution at 0°C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Catalyst-Free Esterification
-
Preparation: Ensure all glassware is rigorously dried.
-
Reaction Setup: In a flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene).
-
Addition of Acyl Chloride: Add this compound (1.05 equivalents) to the solution at room temperature. The reaction can be exothermic, so slow addition may be necessary.[9]
-
Reaction: Stir the mixture at room temperature for 1-3 hours. A white precipitate of the HCl salt of any basic impurities or evolved HCl may be observed. The reaction is often vigorous.[5]
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1. The initial acid wash may be omitted if no base catalyst was used.
Data Presentation
Table 1: Common Base Catalysts and Their Properties
| Catalyst | pKa of Conjugate Acid | Molar Mass ( g/mol ) | Key Features |
| Pyridine | 5.25 | 79.10 | Good HCl scavenger, acts as a solvent in some cases. |
| Triethylamine (Et3N) | 10.75 | 101.19 | Stronger base than pyridine, can sometimes lead to side reactions. |
| 4-Dimethylaminopyridine (DMAP) | 9.70 | 122.17 | Highly effective nucleophilic catalyst, often used in small amounts with another base.[6] |
Visualizations
Caption: General experimental workflow for the esterification of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. savemyexams.com [savemyexams.com]
- 4. reaction of acid/acyl chlorides with alcohols nucleophilic addition elimination substitution mechanism to form esters reagents reaction conditions organic synthesis [docbrown.info]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 7. iiste.org [iiste.org]
- 8. aocs.org [aocs.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of Products from 11(Z)-Eicosenoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of products synthesized from 11(Z)-Eicosenoyl chloride. The guidance provided is broadly applicable to long-chain unsaturated fatty acid amides and esters, with a particular focus on analogs of oleoylethanolamide (OEA), a structurally similar and well-documented compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products synthesized from this compound?
A1: The most common and effective purification techniques for long-chain unsaturated fatty acid derivatives, such as those from this compound, are flash column chromatography and recrystallization.[1] Distillation can also be used, but often requires high vacuum to prevent thermal degradation of these high molecular weight, unsaturated compounds.
Q2: What are the likely impurities in my reaction mixture?
A2: Common impurities include unreacted starting materials (e.g., 11(Z)-Eicosenoic acid, the amine or alcohol reactant), excess reagents (e.g., chlorinating agent byproducts), and side-products. A common side-product in the synthesis of N-acylethanolamines is the formation of an oxazoline (B21484) derivative, especially at elevated temperatures.[2]
Q3: How can I assess the purity of my final product?
A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., mass spectrometry (MS) or a refractive index (RI) detector) is a powerful method for quantitative analysis.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information and help quantify impurities.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization of the analyte.[2][7]
Q4: My purified product is a waxy solid or an oil. Is this normal?
A4: Yes, long-chain unsaturated fatty acid derivatives are often oils or low-melting point, waxy solids at room temperature. The physical state depends on the specific structure of the product and its purity.
Troubleshooting Guides
Issue 1: Low Yield After Purification
Problem: The final yield of the purified product is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Product Loss During Extraction | - Ensure complete extraction from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. - Minimize the formation of emulsions during washing steps by using brine (saturated NaCl solution). |
| Incomplete Elution from Chromatography Column | - After the main product has eluted, flush the column with a more polar solvent system (e.g., 10-20% methanol (B129727) in dichloromethane) to check for any remaining product. - Ensure the chosen mobile phase is appropriate for the polarity of your compound. |
| Product Precipitation During Chromatography | - If the product has low solubility in the mobile phase, it may precipitate on the column. - Try a different solvent system or add a small amount of a more polar co-solvent to the mobile phase to improve solubility. |
| Decomposition on Silica (B1680970) Gel | - Long-chain unsaturated amides can sometimes be sensitive to the acidic nature of silica gel. - Minimize the time the compound spends on the column by using flash chromatography. - Consider using a neutral or basic stationary phase like alumina (B75360) if decomposition is suspected. |
| Loss During Recrystallization | - Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution slowly to allow for maximum crystal formation. Cooling too quickly can lead to the formation of fine crystals that are difficult to filter. - Ensure the chosen recrystallization solvent provides a large difference in solubility between hot and cold conditions.[1] |
Issue 2: Product Purity is Below Expectations
Problem: Analytical tests (TLC, HPLC, NMR) show the presence of significant impurities after purification.
| Possible Cause | Troubleshooting Steps |
| Co-elution of Impurities in Column Chromatography | - Optimize the mobile phase composition. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve separation.[8] - Ensure proper column packing to avoid channeling. - The amount of crude material loaded onto the column should not exceed its capacity (typically 1-10% of the silica gel weight). |
| Ineffective Recrystallization | - The chosen solvent may not be optimal. Experiment with different solvent systems (e.g., acetone/water, ethanol/water, heptane/ethyl acetate).[9] - Perform a second recrystallization step if the purity after the first is still low. - Ensure that the solution is not supersaturated with impurities, which can co-crystallize with the product. |
| Presence of Isomeric Impurities | - Geometric (cis/trans) or positional isomers of the unsaturated chain can be difficult to separate. - Specialized chromatography techniques, such as argentation chromatography (using silver nitrate-impregnated silica gel), may be necessary to separate unsaturated isomers.[10] |
| Thermal Degradation During Solvent Removal | - Remove solvents under reduced pressure at a low temperature (rotary evaporation) to prevent the formation of degradation products. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for the purification of N-(11(Z)-eicosenoyl)ethanolamine and similar long-chain fatty acid amides.
1. Preparation:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Selection: Start by developing a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for these types of compounds is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.[11] A common mobile phase gradient starts with a low polarity mixture and gradually increases the polarity.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Carefully apply the sample to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[12]
4. Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
If using a gradient, gradually increase the proportion of the more polar solvent. A typical gradient for these compounds might be from 10% to 50% ethyl acetate in hexanes.
-
Collect fractions and monitor their composition by TLC.
5. Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Typical Value/Range |
| Silica Gel to Crude Product Ratio (w/w) | 30:1 to 100:1 |
| Initial Mobile Phase (Hexane:Ethyl Acetate) | 9:1 to 8:2 (v/v) |
| Final Mobile Phase (Hexane:Ethyl Acetate) | 1:1 to 3:7 (v/v) |
| Expected Purity | >95% |
Protocol 2: Recrystallization
This protocol provides a general procedure for the recrystallization of long-chain unsaturated fatty acid amides.
1. Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Common solvent systems include acetone/water, ethanol/water, and heptane/ethyl acetate.[9]
-
To find a suitable solvent, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
2. Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
If using a two-solvent system (e.g., acetone/water), dissolve the compound in the "good" solvent (acetone) and then add the "poor" solvent (water) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
3. Crystal Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
| Solvent System | Typical Ratio (v/v) | Notes |
| Acetone/Water | Start with acetone, add water until cloudy | Good for moderately polar compounds. |
| Ethanol/Water | Start with ethanol, add water until cloudy | Similar to acetone/water. |
| Heptane/Ethyl Acetate | Dissolve in hot ethyl acetate, add heptane | Good for less polar compounds. |
| Expected Purity | >98% | |
| Expected Yield | 70-90% | [13] |
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a product derived from this compound, using the synthesis of an N-acylethanolamine as an example.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. psecommunity.org [psecommunity.org]
- 7. Sample preparation and gas chromatography of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. reddit.com [reddit.com]
- 10. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. Synthesis of oleoylethanolamide using lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Commercial 11(Z)-Eicosenoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 11(Z)-eicosenoyl chloride. It addresses common issues related to impurity identification and quantification.
Troubleshooting Guides & FAQs
Q1: I suspect my commercial this compound is impure. What are the most likely impurities?
A1: Commercial this compound can contain several types of impurities arising from its synthesis and degradation. The most common include:
-
11(Z)-Eicosenoic Acid: This is the precursor carboxylic acid used in the synthesis of the acyl chloride. Its presence is often due to an incomplete reaction or hydrolysis of the product upon exposure to moisture.
-
Reagents and Byproducts from Synthesis: If synthesized using phosphorus trichloride, impurities such as phosphorous acid or other phosphorus-containing compounds may be present.[1][2][3][4] When thionyl chloride is used, residual reagent and its byproducts are also a possibility, though often more volatile.[5]
-
Geometric Isomer (11(E)-Eicosenoyl Chloride): The cis (Z) double bond at position 11 can isomerize to the more stable trans (E) configuration, especially when exposed to heat or certain catalysts.
-
Oxidation Products: As an unsaturated compound, this compound is susceptible to oxidation at the double bond, which can lead to the formation of aldehydes, ketones, or epoxides.
-
Saturated Analogs: Depending on the purity of the starting 11(Z)-eicosenoic acid, saturated fatty acid chlorides like eicosanoyl chloride may be present.
Q2: My FTIR spectrum of this compound shows a broad peak around 3000 cm⁻¹. What could this be?
A2: A broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of a carboxylic acid. This strongly suggests the presence of 11(Z)-eicosenoic acid, likely due to hydrolysis of the acyl chloride. The characteristic C=O stretch for an acyl chloride appears at a higher wavenumber (around 1800 cm⁻¹) compared to a carboxylic acid (around 1710 cm⁻¹).[6][7]
Q3: I am trying to analyze my sample by Gas Chromatography-Mass Spectrometry (GC-MS), but I am getting poor peak shapes and inconsistent results. What is the problem?
A3: Direct analysis of reactive acyl chlorides like this compound by GC-MS is challenging.[8] The high reactivity can lead to degradation in the hot injector port or on the column, and their high boiling points can result in broad peaks.
The recommended approach is to derivatize the acyl chloride to a more stable and volatile compound, such as a methyl ester (11(Z)-eicosenoic acid methyl ester). This can be achieved by reacting the sample with anhydrous methanol. This procedure also derivatizes any 11(Z)-eicosenoic acid impurity, allowing for the simultaneous analysis of the main component and its primary impurity.
Q4: How can I detect the presence of the trans isomer (11(E)-eicosenoyl chloride) in my sample?
A4: The separation of cis and trans isomers can be challenging. High-resolution capillary gas chromatography, often with a highly polar stationary phase, is typically required to separate the methyl ester derivatives of the cis and trans isomers.[9][10] High-Performance Liquid Chromatography (HPLC), particularly with a silver ion stationary phase (Ag⁺-HPLC), is also a powerful technique for separating unsaturated fatty acid isomers.[10]
Q5: My ¹H-NMR spectrum looks complex, and I'm not sure how to determine the purity. What should I look for?
A5: Quantitative NMR (qNMR) is an excellent method for determining purity without needing reference standards for the impurities.[11][12] To assess purity, you can compare the integral of a well-resolved proton signal from this compound (e.g., the protons adjacent to the carbonyl group, α-CH₂) with the integral of a certified internal standard of known concentration.
The presence of 11(Z)-eicosenoic acid can be identified by the characteristic broad signal of the carboxylic acid proton (-COOH). The protons adjacent to the double bond (olefinic protons) in the cis and trans isomers will have slightly different chemical shifts and distinct coupling constants, which can be used for their quantification.
Quantitative Data on Purity
| Purity Grade | Typical Purity (%) | Primary Impurity |
| Technical Grade | ≥80%[6][11] | Oleic acid, trans isomers |
| Standard Grade | ≥89% - 90% | Oleic acid, trans isomers |
| High Purity | 95%[8] | Minor amounts of oleic acid and isomers |
| Ultra-High Purity | >99%[8][11] | Trace impurities |
Experimental Protocols
Purity Assessment by GC-MS via Methyl Ester Derivatization
This protocol is for the indirect analysis of this compound by converting it to its methyl ester. This method also converts any 11(Z)-eicosenoic acid impurity into its corresponding methyl ester.
Methodology:
-
Sample Preparation:
-
Carefully weigh approximately 10 mg of the commercial this compound into a clean, dry vial.
-
Add 1 mL of anhydrous methanol.
-
Add a suitable catalyst, such as a few drops of concentrated sulfuric acid or 2% acetyl chloride in methanol.
-
Cap the vial tightly and heat at 60-80°C for 1-2 hours.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of n-hexane and 1 mL of deionized water. Vortex thoroughly.
-
Allow the layers to separate and carefully transfer the upper hexane (B92381) layer containing the fatty acid methyl ester to a new vial for GC-MS analysis.
-
-
GC-MS Conditions (Example):
-
Column: DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 240°C at 5°C/min.
-
Hold at 240°C for 10 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
-
Data Analysis:
-
Identify the peak for 11(Z)-eicosenoic acid methyl ester based on its retention time and mass spectrum.
-
Quantify impurities by comparing their peak areas to the total peak area. The presence of 11(E)-eicosenoic acid methyl ester (the trans isomer) may be observed as a partially or fully resolved peak with a similar mass spectrum.
-
Impurity Analysis by HPLC via Derivatization
Due to the high reactivity of acyl chlorides with common reversed-phase HPLC mobile phases, a derivatization step is recommended to form a stable, UV-active compound.
Methodology:
-
Derivatization:
-
Prepare a derivatizing reagent solution, for example, 100 µg/mL of 2-nitrophenylhydrazine (B1229437) in a suitable aprotic solvent like acetonitrile (B52724).
-
Accurately weigh a small amount of the this compound sample and dissolve it in the same solvent.
-
Mix the sample solution with the derivatizing reagent solution.
-
Allow the reaction to proceed at room temperature for approximately 30 minutes.
-
-
HPLC-UV Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the derivative (e.g., 395 nm for the 2-nitrophenylhydrazine derivative).
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to identify and quantify the derivative of this compound and any impurity derivatives.
-
Purity Determination by Quantitative ¹H-NMR (qNMR)
This protocol provides a direct method for purity assessment without derivatization.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a deuterated solvent that does not react with the acyl chloride, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (B109758) (CD₂Cl₂). Ensure the solvent is anhydrous.
-
Gently mix until both the sample and the standard are fully dissolved.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum. Key parameters include:
-
A sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified, to ensure full relaxation.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
-
-
Data Processing and Analysis:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the α-CH₂ protons at ~2.8 ppm) and a signal from the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. lipidmaps.org [lipidmaps.org]
- 3. aocs.org [aocs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 8. Oleoyl Chloride Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 9. The analysis ofCis-trans fatty acid isomers using gas-liquid chromatography | Semantic Scholar [semanticscholar.org]
- 10. Analysis of conjugated linoleic acid and trans 18:1 isomers in synthetic and animal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CAS 112-77-6: oleoyl chloride | CymitQuimica [cymitquimica.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Working with 11(Z)-Eicosenoyl Chloride Under Anhydrous Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of 11(Z)-Eicosenoyl chloride, with a focus on maintaining the requisite anhydrous conditions for successful experimentation.
Troubleshooting Guide
Acyl chlorides, including this compound, are highly sensitive to moisture.[1][2] The primary challenge in their use is preventing hydrolysis, which can compromise reaction yields and purity.[1] Below is a troubleshooting guide for common issues encountered during reactions with this compound.
| Problem | Probable Cause | Recommended Solution |
| Low or no product yield | Hydrolysis of this compound due to moisture contamination.[1][2] | - Ensure all glassware is rigorously oven-dried or flame-dried under vacuum immediately before use. - Use a freshly opened bottle of anhydrous solvent or a properly dried and stored solvent. - Purge the reaction vessel and headspace with a dry, inert gas (e.g., nitrogen or argon) before and during the reaction.[1] - Handle this compound and other reagents using dry syringes or cannulas under an inert atmosphere.[1] |
| Formation of a white precipitate or cloudiness in the reaction mixture | The precipitate is likely the corresponding carboxylic acid (11(Z)-eicosenoic acid), formed from the hydrolysis of the acyl chloride.[2] | - Immediately cease the reaction and re-evaluate the experimental setup for sources of moisture ingress. - Consider purifying the remaining this compound if a significant amount is still present. - For future reactions, stringently adhere to anhydrous techniques. |
| Evolution of a steamy, corrosive gas (HCl) upon opening the reagent bottle or during the reaction | This is a clear indication of hydrolysis, as the reaction of an acyl chloride with water produces hydrogen chloride gas.[2] | - Handle the reagent in a well-ventilated fume hood. - If this occurs upon opening a new bottle, the integrity of the seal may have been compromised; contact the supplier. - If it occurs during the reaction, it signifies a breach in the anhydrous conditions. |
| Inconsistent reaction outcomes | Intermittent and uncontrolled exposure to atmospheric moisture. | - Standardize the procedure for drying glassware and solvents. - Regularly check the integrity of septa and seals on reagent bottles and reaction vessels. - Consider using a glovebox for highly sensitive reactions.[3] |
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical when working with this compound?
A1: this compound is an acyl chloride. The carbonyl carbon in acyl chlorides is highly electrophilic, making it extremely reactive towards nucleophiles, including water.[2] When exposed to moisture, this compound will readily hydrolyze to form 11(Z)-eicosenoic acid and hydrogen chloride (HCl) gas.[2][4] This side reaction consumes your starting material, reduces the yield of your desired product, and can introduce acidic impurities that complicate the purification process.[1]
Q2: How can I properly store this compound to maintain its integrity?
A2: To prevent degradation from atmospheric moisture, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container must be tightly sealed, preferably with a cap containing an inert liner. For long-term storage, sealing the cap with paraffin (B1166041) film is a good practice.[1] It is also highly recommended to store the container under an inert atmosphere, such as nitrogen or argon.[2] Taking smaller working aliquots from the main stock bottle can also help to preserve the purity of the bulk chemical.[5]
Q3: What are the essential techniques for handling this compound in the lab?
A3: All manipulations should be carried out under a positive pressure of a dry, inert gas like nitrogen or argon.[1] Use oven-dried or flame-dried glassware that has been cooled under an inert atmosphere.[3] For transferring the liquid reagent, use a dry syringe or cannula that has been purged with inert gas.[1] Additions should be made through a rubber septum to a sealed reaction vessel.
Q4: What are the signs of this compound decomposition?
A4: The most immediate sign of decomposition due to moisture is the evolution of steamy, corrosive fumes of HCl gas upon opening the container.[2] You might also observe the liquid becoming cloudy or the formation of a solid precipitate, which would be 11(Z)-eicosenoic acid.[2]
Q5: How should I quench a reaction containing unreacted this compound?
A5: Unreacted this compound should be quenched carefully in a controlled manner. This is typically achieved by the slow, dropwise addition of a nucleophilic solvent at a reduced temperature (e.g., 0 °C) to manage the exothermic reaction.[2] Suitable quenching agents include water, alcohols (like methanol (B129727) or isopropanol), or a dilute aqueous basic solution (such as sodium bicarbonate).[2] The choice of quenching agent will depend on the subsequent workup procedure and the stability of your product.[2]
Experimental Protocols
Detailed Methodology for Amide Synthesis using this compound under Anhydrous Conditions
This protocol describes a general procedure for the synthesis of an amide from this compound and a primary or secondary amine under anhydrous conditions.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent
-
Anhydrous triethylamine (B128534) (TEA) or other non-nucleophilic base
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Septa, needles, and syringes
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 125 °C overnight) and assembled while still warm, then allowed to cool under a positive pressure of dry nitrogen or argon.[3]
-
Reaction Setup: Assemble a two- or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet connected to a bubbler.
-
Reagent Preparation: In the reaction flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under the inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution via a dry syringe over 10-15 minutes.[2] The addition should be dropwise to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until the reaction is deemed complete by a suitable monitoring technique (e.g., TLC or LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench any unreacted this compound by the careful addition of water or a saturated aqueous solution of sodium bicarbonate.[2]
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as required.
Visualizations
Caption: Workflow for handling this compound under anhydrous conditions.
References
Technical Support Center: Synthesis of Asymmetric Triacylglycerols
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of asymmetric triacylglycerols (TAGs). It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common challenges encountered during the experimental synthesis of asymmetric TAGs.
1. Low Yield of Target Asymmetric Triacylglycerol
Question: My reaction is resulting in a low yield of the desired asymmetric TAG. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors related to reaction conditions and starting materials.
Potential Causes & Solutions:
-
Suboptimal Enzyme Activity (Enzymatic Synthesis):
-
Troubleshooting: Verify the activity of the lipase (B570770) under your reaction conditions. Ensure the temperature and pH are within the optimal range for the specific lipase used. For instance, lipases from Rhizomucor miehei and Thermomyces lanuginosus generally perform well between 50-60°C, while Rhizopus oryzae lipase has an optimal range of 30-45°C.[1] Consider enzyme immobilization, which can enhance stability and reusability.
-
-
Inefficient Acyl Donor/Acceptor:
-
Troubleshooting: In enzymatic reactions, consider using fatty acid vinyl esters as acyl donors. This can lead to an irreversible reaction, which is often more effective than reversible reactions using free fatty acids or their simple esters.[2]
-
-
Incomplete Reaction:
-
Troubleshooting: Increase the reaction time or the molar ratio of the acyl donor. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Side Reactions:
-
Troubleshooting: Acyl migration is a common side reaction that can reduce the yield of the desired product. This can be minimized by using lower reaction temperatures.[2] The choice of solvent can also influence side reactions.
-
Quantitative Data on Enzymatic Synthesis Yields:
| Lipase Source | Substrates | Reaction Time | Temperature (°C) | Yield of Target Product | Reference |
| Novozym 435 | Arachidonic acid-rich fraction & coconut oil ethyl esters | 1 h (for sn-2 MAG) | 25 | 23.3 mol% (sn-2 MAG) | [1][3] |
| Rhizopus oryzae | sn-2 MAG & fatty acid ethyl esters | - | 35 | 34.8% arachidonic acid at sn-2 | [1][3] |
| Rhizomucor miehei | Triolein & caprylic acid (for 2-MG) | - | - | up to 71.8% (2-MG) | [4] |
| Rhizopus delemar | Triarachidonoyl glycerol (B35011) & caprylic acid | 48 h | 30 | 63.8 mol% ARA incorporation | [1] |
2. Poor Regioselectivity
Question: My synthesis is producing a mixture of TAG isomers instead of the desired regiochemically pure asymmetric TAG. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a critical challenge in asymmetric TAG synthesis.
Potential Causes & Solutions:
-
Non-specific Lipase (Enzymatic Synthesis):
-
Acyl Migration:
-
Troubleshooting: Acyl migration, the intramolecular transfer of an acyl group from one hydroxyl group to another on the glycerol backbone, leads to the formation of undesired isomers. This is often promoted by high temperatures and polar solvents. To mitigate this, conduct the reaction at the lowest effective temperature and consider using non-polar solvents like hexane.
-
-
Ineffective Protecting Groups (Chemical Synthesis):
-
Troubleshooting: In chemical synthesis, the use of appropriate protecting groups is essential to block certain hydroxyl groups while allowing acylation at the desired position. Ensure the chosen protecting group is stable under the reaction conditions and can be removed without affecting the final product. Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TBDMS) and acetals.
-
3. Acyl Migration During Synthesis or Work-up
Question: I suspect acyl migration is occurring during my experiment, leading to a mixture of isomers. How can I confirm this and prevent it?
Answer: Acyl migration is a significant challenge, particularly when working with mono- and diacylglycerols.
Confirmation & Prevention:
-
Analytical Confirmation:
-
Prevention Strategies:
-
Low Temperature: Perform the reaction and subsequent purification steps at low temperatures.
-
Solvent Choice: Use non-polar, aprotic solvents.
-
pH Control: Maintain a neutral pH during aqueous work-up steps, as both acidic and basic conditions can catalyze acyl migration.
-
Enzymatic Approach: Lipase-catalyzed reactions are often performed under milder conditions, which can help minimize acyl migration compared to some chemical methods.[2]
-
4. Difficulty in Purifying the Target Asymmetric TAG
Question: I am struggling to purify my target asymmetric TAG from the reaction mixture, which contains unreacted starting materials and isomeric byproducts. What purification methods are most effective?
Answer: The similar physicochemical properties of TAG isomers make their separation challenging.
Purification Strategies:
-
Column Chromatography:
-
Troubleshooting: Silica gel column chromatography is a standard method. A gradient elution with a non-polar solvent system (e.g., hexane/diethyl ether or hexane/ethyl acetate) can be effective. For very similar isomers, multiple chromatographic steps may be necessary.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Troubleshooting: Reversed-phase HPLC (RP-HPLC) can separate TAGs based on their partition number. For resolving enantiomers or positional isomers, chiral-phase HPLC is a powerful technique.[6][8] Silver-ion HPLC can be used to separate TAGs based on the degree of unsaturation of their fatty acid chains.[6]
-
-
Solid-Phase Extraction (SPE):
-
Troubleshooting: SPE can be a rapid method for separating TAGs from free fatty acids or other more polar components.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are asymmetric triacylglycerols and why are they important?
A1: Asymmetric triacylglycerols are TAGs in which the fatty acids esterified to the sn-1 and sn-3 positions of the glycerol backbone are different. The specific positioning of fatty acids on the glycerol backbone is increasingly recognized as a crucial factor in the metabolic and physiological effects of dietary fats.[10] For example, the absorption and metabolic fate of a fatty acid can be influenced by its position on the TAG molecule.[10] This has significant implications for the development of structured lipids with specific nutritional or therapeutic properties.
Q2: What are the main strategies for synthesizing asymmetric triacylglycerols?
A2: The two primary approaches are enzymatic synthesis and chemical synthesis.
-
Enzymatic Synthesis: This method utilizes lipases, which are enzymes that catalyze the hydrolysis or synthesis of esters. A key advantage is the high regioselectivity and stereospecificity of some lipases, which allows for targeted acylation of the glycerol backbone under mild reaction conditions.[5]
-
Chemical Synthesis: This approach involves the use of protecting groups to selectively block certain hydroxyl groups of the glycerol backbone, followed by acylation of the unprotected hydroxyl group(s) and subsequent deprotection. While versatile, this method can involve multiple steps and harsh reaction conditions that may lead to side reactions like acyl migration.
Q3: What is the Kennedy pathway?
A3: The Kennedy pathway, or the sn-glycerol-3-phosphate pathway, is the primary route for the de novo biosynthesis of triacylglycerols in most organisms.[11] It involves the sequential acylation of sn-glycerol-3-phosphate to form lysophosphatidic acid and then phosphatidic acid, which is subsequently dephosphorylated to diacylglycerol before the final acylation to form a triacylglycerol.[11][12]
Q4: How can I analyze the stereochemistry of my synthesized asymmetric TAG?
A4: Determining the complete stereostructure of an asymmetric TAG requires specialized analytical techniques. A combination of methods is often employed:[7][10]
-
Enzymatic Hydrolysis: Using a stereospecific lipase (e.g., pancreatic lipase) to selectively hydrolyze fatty acids from the sn-1 and sn-3 positions, leaving a 2-monoacylglycerol whose fatty acid composition can be analyzed.[7]
-
Chromatographic Methods: Chiral HPLC is a powerful tool for separating enantiomeric TAGs.[6]
-
Spectroscopic Methods: 13C-NMR spectroscopy can provide information on the distribution of fatty acids at the sn-2 position versus the sn-1,3 positions.[7]
Experimental Protocols
Key Experiment: Two-Step Enzymatic Synthesis of a Structured Triacylglycerol
This protocol is a generalized example based on literature procedures for synthesizing a structured TAG with a specific fatty acid at the sn-2 position and different fatty acids at the sn-1 and sn-3 positions.[1][3][4]
Step 1: Synthesis of sn-2 Monoacylglycerol (sn-2 MAG) via Enzymatic Ethanolysis
-
Substrates: A starting triacylglycerol rich in the desired sn-2 fatty acid and ethanol (B145695).
-
Enzyme: A 1,3-specific lipase (e.g., Novozym 435).
-
Reaction Conditions:
-
Monitoring: Monitor the reaction progress by analyzing aliquots using TLC to observe the formation of MAGs, diacylglycerols (DAGs), and fatty acid ethyl esters (FAEEs).
-
Purification: The resulting sn-2 MAG can be purified from the reaction mixture using column chromatography or crystallization.
Step 2: Enzymatic Acylation of sn-2 MAG to Form the Asymmetric TAG
-
Substrates: The purified sn-2 MAG and the desired fatty acid (or its ethyl/vinyl ester) for the sn-1 and sn-3 positions.
-
Enzyme: A 1,3-specific lipase (e.g., from Rhizopus oryzae).
-
Reaction Conditions:
-
Dissolve the sn-2 MAG and the acyl donor in a non-polar solvent like hexane.
-
Add the lipase.
-
Incubate at a controlled temperature (e.g., 35°C) with agitation.[1]
-
-
Monitoring: Track the formation of the target TAG using TLC or HPLC.
-
Purification: After the reaction, the enzyme is filtered off, and the solvent is evaporated. The final asymmetric TAG is purified from any remaining starting materials and byproducts using column chromatography or HPLC.
Visualizations
Caption: Workflow for the two-step enzymatic synthesis of asymmetric TAGs.
References
- 1. mdpi.com [mdpi.com]
- 2. A novel method for the synthesis of symmetrical triacylglycerols by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optical resolution of asymmetric triacylglycerols by chiral-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of 11(Z)-Eicosenoyl Chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 11(Z)-Eicosenoyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the selectivity of your acylation reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the selectivity of reactions with this compound?
A1: The selectivity of this compound reactions is primarily influenced by several factors:
-
Steric Hindrance: The bulky nature of the 11(Z)-eicosenoyl group can lead to preferential reaction at less sterically hindered sites on a polyfunctional substrate.
-
Nucleophilicity of the Substrate: More nucleophilic functional groups (e.g., primary amines vs. secondary alcohols) will react preferentially.
-
Reaction Temperature: Lower temperatures generally favor higher selectivity by minimizing side reactions and providing better kinetic control.
-
Catalyst Choice: The use of specific catalysts, such as enzymes (e.g., lipases) or organocatalysts (e.g., 4-dimethylaminopyridine, DMAP), can direct the acylation to a specific functional group.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of both the acyl chloride and the substrate, thereby affecting selectivity.
-
Presence of a Base: A non-nucleophilic base is often required to scavenge the HCl byproduct. The choice and stoichiometry of the base can impact selectivity.
Q2: Can the cis-double bond at position 11 participate in side reactions?
A2: Under typical acylation conditions, the double bond of this compound is generally stable. However, under harsh conditions, such as the presence of strong Lewis acids or high temperatures, side reactions involving the double bond, such as isomerization, cyclization, or addition reactions, could potentially occur. It is crucial to employ mild reaction conditions to maintain the integrity of the double bond.
Q3: How can I achieve mono-acylation of a diol or polyol with this compound?
A3: Achieving selective mono-acylation requires careful control of reaction conditions:
-
Stoichiometry: Use of a stoichiometric amount or a slight excess of the limiting reagent (often the polyol) can favor mono-acylation.
-
Slow Addition: Adding the this compound slowly to the reaction mixture can help prevent over-acylation.
-
Low Temperature: Performing the reaction at low temperatures (e.g., 0 °C to -78 °C) can enhance selectivity for the most reactive hydroxyl group.
-
Protecting Groups: Employing protecting groups for all but the target hydroxyl group is a robust strategy to ensure mono-acylation at a specific position.
-
Enzymatic Catalysis: Lipases can exhibit high regioselectivity for the acylation of specific hydroxyl groups in polyols.
Q4: What is the role of 4-DMAP in improving selectivity?
A4: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that accelerates acylation reactions. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is more reactive than the acyl chloride itself, allowing the reaction to proceed under milder conditions and often with improved selectivity, particularly for less reactive alcohols.
Troubleshooting Guides
Below are common issues encountered during reactions with this compound, along with potential causes and solutions.
Problem 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive this compound | The acyl chloride may have hydrolyzed due to exposure to moisture. Use freshly prepared or properly stored this compound under anhydrous conditions. |
| Insufficiently Nucleophilic Substrate | For less reactive substrates, consider using a catalyst such as DMAP. Alternatively, the nucleophilicity of the substrate can be enhanced by deprotonation with a suitable non-nucleophilic base. |
| Low Reaction Temperature | While low temperatures favor selectivity, they can also decrease the reaction rate. Gradually increase the temperature and monitor the reaction by TLC or LC-MS to find an optimal balance between rate and selectivity. |
| Inappropriate Solvent | Ensure the solvent is anhydrous and appropriate for the reaction. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used. |
Problem 2: Poor Selectivity (Multiple Acylation Products)
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | High temperatures can lead to the acylation of less reactive sites. Perform the reaction at a lower temperature (e.g., 0 °C or below). |
| Incorrect Stoichiometry | An excess of this compound will lead to multiple acylations. Carefully control the stoichiometry and consider using the polyfunctional substrate as the excess reagent. |
| Rapid Addition of Acyl Chloride | Add the this compound solution dropwise to the reaction mixture over an extended period to maintain a low concentration of the acylating agent. |
| Inadequate Catalyst | For substrates with multiple reactive sites of similar reactivity, consider using a regioselective catalyst, such as a specific lipase, which can differentiate between the functional groups. |
Problem 3: Formation of Unexpected Side Products
| Potential Cause | Troubleshooting Steps |
| Reaction with Solvent | Some solvents may react with the highly reactive acyl chloride. Ensure the chosen solvent is inert under the reaction conditions. |
| Side Reactions of the Substrate | The substrate may undergo other reactions under the conditions used. Review the stability of your substrate and consider the use of protecting groups for sensitive functionalities. |
| Hydrolysis of the Product | During workup, the ester or amide product can be hydrolyzed. Use anhydrous workup conditions and avoid strongly acidic or basic aqueous solutions if the product is sensitive. |
Data Presentation
The following tables summarize quantitative data from representative selective acylation reactions.
Table 1: Lipase-Catalyzed Regioselective Acylation of Cholesteryl β-D-glucoside
| Fatty Acid (Acyl Donor) | Enzyme | Conversion Yield (%) |
| Palmitic acid (16:0) | Candida antarctica lipase | 81 |
| Palmitic acid (16:0) | Rhizomucor miehei lipase | 63 |
| Various fatty acids (6:0-22:0, 16:1) | Candida antarctica lipase | 64-92 |
Data adapted from a study on the regioselective acylation at the C-6' position of the glucose moiety.[1]
Table 2: Catalytic Esterification of Oleic Acid with Glycerol
| Catalyst | Oleic Acid Conversion (%) | Combined Selectivity for Mono- and Di-olein (%) |
| ZrO₂-SiO₂-Me&Et-PhSO₃H | 80 | 94.8 |
Reaction Conditions: Equimolar ratio of oleic acid to glycerol, 160°C, 5 wt% catalyst, 4 hours.[2]
Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed Selective Acylation of a Primary Alcohol in the Presence of a Secondary Alcohol
This protocol describes a general method for the selective acylation of a primary alcohol in a molecule containing both primary and secondary hydroxyl groups, using this compound.
Materials:
-
Substrate containing primary and secondary hydroxyl groups
-
This compound (1.05 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Triethylamine (B128534) (Et₃N) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the substrate (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 eq) and triethylamine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirred reaction mixture over 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired mono-acylated product.
Mandatory Visualization
Caption: Experimental workflow for selective acylation.
Caption: Troubleshooting decision tree for acylation reactions.
References
- 1. Lipase-catalyzed regioselective synthesis of steryl (6'-O-acyl)glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Acyl Chloride Reactivity: 11(Z)-Eicosenoyl Chloride vs. Oleoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
The fundamental reactivity of the acyl chloride functional group is largely independent of the length and degree of unsaturation of the alkyl chain. However, these structural features do influence physical properties that can impact reaction conditions and outcomes.
| Property | 11(Z)-Eicosenoyl Chloride | Oleoyl (B10858665) Chloride |
| Molecular Formula | C20H37ClO | C18H33ClO |
| Molecular Weight | 328.96 g/mol | 300.91 g/mol |
| Chain Length | 20 carbons | 18 carbons |
| Position of Double Bond | C11-C12 (Z) | C9-C10 (Z) |
| Predicted Reactivity | The electronic effects of the double bond are not expected to significantly alter the intrinsic reactivity of the acyl chloride group. Reactivity is predicted to be comparable to other long-chain acyl chlorides. | The reactivity of the acyl chloride functional group is well-established for acylation reactions. |
| Physical State | Expected to be a liquid at room temperature. | Colorless to pale yellow liquid. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Chloroform). | Soluble in common organic solvents; insoluble in water. |
Reactivity and Synthetic Applications
Both this compound and oleoyl chloride are highly reactive acylating agents, readily participating in nucleophilic acyl substitution reactions. Their primary applications lie in the synthesis of esters and amides, particularly in the formation of complex lipids like ceramides (B1148491) and glycerophospholipids.
The general mechanism for these reactions involves the nucleophilic attack of an alcohol or amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.
The primary difference in reactivity between this compound and oleoyl chloride in a practical setting is likely to arise from steric hindrance and solubility differences attributable to their different chain lengths. The longer C20 chain of this compound might present slightly more steric bulk, potentially slowing down reactions with sterically hindered nucleophiles compared to the C18 oleoyl chloride. However, for most applications, this difference is expected to be minimal.
Experimental Protocols: Synthesis of Ceramides
A significant application for both acyl chlorides is the synthesis of ceramides, which are crucial components of cell membranes and play vital roles in cellular signaling. The following is a general protocol for the N-acylation of a sphingoid base, which can be adapted for both this compound and oleoyl chloride.
Materials:
-
Sphingoid base (e.g., sphingosine, sphinganine)
-
This compound or Oleoyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous triethylamine (B128534) (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution of Sphingoid Base: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the sphingoid base (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2-1.5 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve the acyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred solution of the sphingoid base.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired ceramide.
Note: Reaction times and yields may vary depending on the specific sphingoid base used and the purity of the reactants. For long-chain acyl chlorides, ensuring complete dissolution in the reaction solvent is crucial.
Conclusion
A Comparative Guide to 11(Z)-Eicosenoyl Chloride and Other C20 Acyl Chlorides for Researchers and Drug Development Professionals
An objective analysis of the chemical properties, reactivity, and potential applications of key 20-carbon fatty acyl chlorides, providing a framework for informed selection in chemical synthesis and drug discovery.
Introduction
Long-chain fatty acyl chlorides are highly reactive molecules that serve as critical building blocks in the synthesis of complex lipids and bioactive compounds. Among these, C20 acyl chlorides, derived from 20-carbon fatty acids, are of particular interest to researchers in drug development and cell signaling due to their prevalence in biological systems. Fatty acids of this chain length are precursors to eicosanoids, a class of signaling molecules involved in inflammation, immunity, and central nervous system function.[1] This guide provides a comparative overview of 11(Z)-eicosenoyl chloride against other notable C20 acyl chlorides: eicosanoyl chloride, arachidonoyl chloride, and docosahexaenoyl chloride (a C22 acyl chloride included for its biological significance and frequent comparison with C20 counterparts). The comparison focuses on their chemical properties, expected reactivity, and practical applications, supported by established chemical principles and generalized experimental protocols.
Physicochemical Properties
The selection of a fatty acyl chloride for a specific application is often guided by its physical and chemical properties. The following table summarizes the key properties of this compound and its C20 and C22 counterparts.
| Property | This compound | Eicosanoyl chloride | Arachidonoyl chloride | Docosahexaenoyl chloride |
| Molecular Formula | C20H37ClO | C20H39ClO | C20H31ClO | C22H31ClO |
| Molecular Weight | 328.96 g/mol [2] | 330.98 g/mol [3][4] | 322.91 g/mol [5][6] | 346.93 g/mol [7] |
| Common Name | Gondo Goyl Chloride | Arachidoyl chloride | Arachidonic Acid Chloride | DHA-Cl |
| Degree of Unsaturation | Monounsaturated (C20:1) | Saturated (C20:0) | Polyunsaturated (C20:4) | Polyunsaturated (C22:6) |
| Purity | >99%[2] | >99%[4][8] | ≥95%[9] | Not specified |
| Storage Temperature | Freezer[2] | Room temperature[4] | -80°C[9] | Not specified |
| CAS Number | 103213-61-2[2] | 40140-09-8[3][4] | 57303-04-5[5][9] | 158754-21-3[7] |
Comparative Reactivity and Stability
Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles.[10][11] This high reactivity is attributed to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic.[12] While all C20 acyl chlorides share this inherent reactivity, their acyl chain structure, particularly the degree of unsaturation, introduces notable differences in their stability and potential side reactions.
Eicosanoyl chloride (C20:0): As a saturated fatty acyl chloride, eicosanoyl chloride is the most stable among the C20 counterparts. Its lack of double bonds in the hydrocarbon chain makes it less susceptible to oxidation. The reactivity is primarily dictated by the acyl chloride functional group itself.
This compound (C20:1): This monounsaturated acyl chloride is expected to have a slightly higher reactivity compared to its saturated counterpart. The double bond can influence the electron density of the molecule and may be susceptible to isomerization or oxidation under certain conditions, although it is generally more stable than polyunsaturated acyl chlorides.
Arachidonoyl chloride (C20:4) and Docosahexaenoyl chloride (C22:6): These polyunsaturated acyl chlorides are significantly more reactive and less stable. The multiple double bonds in their structures make them highly prone to oxidation, which can lead to the formation of various byproducts and degradation of the molecule.[13] The presence of multiple double bonds also increases the reactivity of the allylic positions along the fatty acid chain.[14] Therefore, reactions involving these acyl chlorides often require more stringent anhydrous and oxygen-free conditions, as well as the potential use of antioxidants to preserve their integrity.
In summary, the order of stability is expected to be: Eicosanoyl chloride > this compound > Arachidonoyl chloride > Docosahexaenoyl chloride
Conversely, the susceptibility to side reactions (e.g., oxidation) follows the reverse order.
Experimental Protocols
The high reactivity of acyl chlorides makes them valuable intermediates for the synthesis of a wide range of molecules, including esters, amides, and ketones.[15][16] The following is a generalized protocol for the synthesis of a fatty acid amide, a common application for these reagents in drug discovery for creating analogs of bioactive lipids.[17]
General Protocol for the Synthesis of a C20-Amide
This protocol describes the acylation of a primary amine with a C20 acyl chloride.
Materials:
-
C20 acyl chloride (e.g., this compound)
-
Primary amine
-
Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent
-
Triethylamine (B128534) (TEA) or other non-nucleophilic base
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the C20 acyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Note: For polyunsaturated acyl chlorides like arachidonoyl chloride and docosahexaenoyl chloride, it is crucial to use degassed solvents and maintain a strictly inert atmosphere throughout the procedure to minimize oxidation.
Visualizing Key Processes
To aid in understanding the chemical and biological context of these C20 acyl chlorides, the following diagrams illustrate a fundamental reaction mechanism and a hypothetical workflow for evaluating their biological derivatives.
Caption: Nucleophilic acyl substitution mechanism of acyl chlorides.
Caption: Proposed workflow for synthesizing and evaluating C20-amide derivatives.
Conclusion
The choice between this compound and other C20 acyl chlorides depends heavily on the specific synthetic goal and the desired properties of the final product. Eicosanoyl chloride offers the highest stability, making it a robust choice for introducing a saturated C20 acyl chain. This compound provides a balance of moderate stability with the introduction of a monounsaturated chain, which can be crucial for mimicking the structure of certain natural lipids. Arachidonoyl and docosahexaenoyl chlorides are essential for synthesizing analogs of biologically active polyunsaturated fatty acids but require more careful handling due to their susceptibility to oxidation. By understanding the distinct properties and reactivity of these C20 acyl chlorides, researchers can make more informed decisions in their synthetic strategies, ultimately accelerating the discovery and development of novel therapeutics.
References
- 1. Role of fatty acid binding proteins and long chain fatty acids in modulating nuclear receptors and gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative Amounts of Eicosanoid and Docosanoid Precursor Fatty Acids Are Positively Associated: A Distribution Dependent Regulation | Auctores [auctoresonline.org]
- 4. The influence of fatty acid unsaturation and physical properties of microsomal membrane phospholipids on UDP-glucuronyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 7. smart.dhgate.com [smart.dhgate.com]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical functionality at the liquid surface of pure unsaturated fatty acids - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00043H [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
- 13. lndcollege.co.in [lndcollege.co.in]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]
A Comparative Guide to the Synthesis of 11(Z)-Eicosenoyl Chloride: Thionyl Chloride vs. Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity 11(Z)-eicosenoyl chloride is a critical step in the development of various pharmaceuticals and complex organic molecules. The choice of chlorinating agent significantly impacts reaction efficiency, product purity, and overall cost-effectiveness. This guide provides an objective comparison of thionyl chloride (SOCl₂) with other common alternatives for the synthesis of this compound, supported by experimental data and detailed protocols.
Executive Summary
Thionyl chloride is a highly effective and widely used reagent for the synthesis of acyl chlorides from carboxylic acids, including long-chain unsaturated fatty acids like 11(Z)-eicosenoic acid. Its primary advantages are its low cost and the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification. However, the reactivity of thionyl chloride can sometimes lead to side reactions with the double bond in unsaturated fatty acids.
Alternative reagents, such as oxalyl chloride, offer milder reaction conditions, potentially leading to higher purity products with fewer side reactions. Phosphorus-based reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also effective but can present challenges in product purification due to non-volatile byproducts.
Data Presentation: Comparison of Chlorinating Agents
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosphorus Trichloride (PCl₃) / Pentachloride (PCl₅) |
| Typical Yield | 97-99% (for oleoyl (B10858665) chloride) | ~86% (for oleoyl chloride) | ~60% (for oleoyl chloride with PCl₃) |
| Purity | High, but potential for side reactions with unsaturated bonds. | Very high, generally cleaner reactions with fewer side products. | Good, but purification can be more complex. |
| Reaction Conditions | Typically neat or in an inert solvent, may require heating. | Often in an inert solvent (e.g., DCM, CCl₄), can be run at room temperature or below. | Can react in the cold or with gentle heating. |
| Byproducts | SO₂ (gas), HCl (gas) | CO (gas), CO₂ (gas), HCl (gas) | H₃PO₃ (non-volatile), POCl₃ (liquid) |
| Purification | Relatively simple, excess reagent and byproducts are volatile. | Simple, all byproducts are gaseous. | More complex due to non-volatile byproducts requiring careful separation. |
| Cost | Low | High | Moderate |
| Safety | Toxic and corrosive, reacts violently with water. | Toxic and corrosive, reacts with water. | Corrosive and toxic. |
Mandatory Visualization: Experimental Workflow for Thionyl Chloride Method
Caption: Experimental workflow for the synthesis of this compound using thionyl chloride.
Experimental Protocols
Key Experiment 1: Synthesis of this compound using Thionyl Chloride
This protocol is adapted from the synthesis of oleoyl chloride and is expected to yield a high-purity product.
Materials:
-
11(Z)-Eicosenoic acid
-
Thionyl chloride (SOCl₂)
-
Inert solvent (optional, e.g., hexane (B92381) or toluene)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle
-
Magnetic stirrer
-
Vacuum distillation apparatus
Procedure:
-
In a fume hood, charge a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel with 11(Z)-eicosenoic acid.
-
If using a solvent, add it to the flask.
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred carboxylic acid via the dropping funnel at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas.
-
After the initial vigorous reaction subsides, gently heat the mixture to reflux (around 70-80°C) for 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride and any solvent by distillation under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield a clear, pale yellow liquid. Purity can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher frequency) and NMR spectroscopy.
Key Experiment 2: Synthesis of this compound using Oxalyl Chloride (Alternative Method)
This method utilizes a milder reagent and is suitable for sensitive substrates.
Materials:
-
11(Z)-Eicosenoic acid
-
Oxalyl chloride ((COCl)₂)
-
Dry dichloromethane (B109758) (DCM) or other inert solvent
-
Catalytic amount of N,N-dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer and a gas outlet
-
Ice bath
Procedure:
-
In a fume hood, dissolve 11(Z)-eicosenoic acid in dry DCM in a round-bottom flask equipped with a magnetic stirrer and a gas outlet connected to a bubbler or a trap.
-
Cool the solution in an ice bath to 0°C.
-
Add a catalytic amount of DMF (1-2 drops) to the solution.
-
Slowly add oxalyl chloride (typically 1.2 to 1.5 equivalents) dropwise to the stirred solution. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The solvent and excess reagent are removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation if necessary.
Concluding Remarks
For the large-scale, cost-effective synthesis of this compound, thionyl chloride remains a highly attractive option due to its high yields and the ease of byproduct removal. However, for applications demanding the highest purity and for substrates sensitive to more forcing conditions, the milder and more selective nature of oxalyl chloride may justify its higher cost. Researchers should carefully consider the specific requirements of their synthesis, including scale, purity needs, and cost constraints, when selecting the appropriate chlorinating agent.
Beyond Acyl Chlorides: A Comparative Guide to Alternative Lipid Synthesis Methods
For researchers, scientists, and drug development professionals, the synthesis of lipids is a cornerstone of creating delivery systems, developing novel therapeutics, and studying cellular processes. While the use of acyl chlorides has been a traditional route, their hazardous nature and potential for side reactions have spurred the development of safer and more specific alternatives. This guide provides an objective comparison of these alternative methods, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the optimal strategy for your research needs.
Alternative Methods at a Glance
Several powerful techniques have emerged as viable alternatives to acyl chloride-based lipid synthesis. These methods offer distinct advantages in terms of mildness of reaction conditions, specificity, and reduced hazardous waste. The most prominent of these are:
-
Enzymatic Synthesis: Leveraging the specificity of enzymes, particularly lipases, to catalyze the formation of ester bonds.
-
Transesterification: An equilibrium-controlled reaction involving the exchange of an alkoxy group of an ester with another alcohol, which can be catalyzed by acids, bases, or enzymes.
-
Esterification using Coupling Agents: The use of reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the direct formation of esters from carboxylic acids and alcohols.
-
Enzyme-Free Transacylation: A novel approach for phospholipid synthesis in aqueous environments, driven by ion pairing and self-assembly.
Performance Comparison: A Quantitative Overview
The choice of a synthetic method often hinges on key performance indicators such as yield, purity, reaction time, and scalability. The following table summarizes the quantitative data gathered from various studies to provide a clear comparison of the different approaches.
| Method | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Key Advantages | Key Disadvantages |
| Enzymatic Synthesis | 80-95 | >95 | 2-72 | High specificity, mild conditions, minimal byproducts | Higher catalyst cost, slower reaction rates |
| Acid-Catalyzed Transesterification | >90 | Variable | 1-50 | Low-cost catalyst, effective for high FFA feedstocks | Harsh conditions, potential for side reactions, requires anhydrous conditions |
| Base-Catalyzed Transesterification | 90-99.5 | >95 | 0.5-4 | Fast reaction, high conversion | Sensitive to water and free fatty acids (soap formation) |
| Esterification (DCC/EDC) | 70-90 | >90 | 2-12 | Mild conditions, good for sensitive substrates | Byproduct removal can be challenging (DCU precipitation), higher reagent cost |
| Enzyme-Free Transacylation | High (not quantified in %) | High | 5-48 | Aqueous reaction, "green" chemistry, self-assembly of products | Limited to specific phospholipid synthesis, may require specific acyl donors |
Detailed Experimental Protocols
To facilitate the adoption of these methods, detailed protocols for key experiments are provided below.
Enzymatic Synthesis of Triglycerides
This protocol describes the lipase-catalyzed esterification of glycerol (B35011) with fatty acids.
Materials:
-
Immobilized lipase (B570770) (e.g., from Candida antarctica)
-
Glycerol
-
Fatty acid (e.g., oleic acid)
-
Molecular sieves (3Å)
-
Solvent (e.g., 2-methyl-2-butanol)
-
Magnetic stirrer and heating plate
-
Reaction vessel
Procedure:
-
To a reaction vessel, add glycerol and a 3-fold molar excess of the fatty acid.
-
Add the solvent to dissolve the reactants.
-
Add molecular sieves to remove water produced during the reaction.
-
Add the immobilized lipase (typically 5-10% by weight of the reactants).
-
Stir the mixture at a controlled temperature (e.g., 50-60°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter to remove the immobilized enzyme (which can be reused).
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting triglyceride by column chromatography.
Acid-Catalyzed Transesterification for Fatty Acid Methyl Esters (FAMEs)
This protocol outlines the synthesis of FAMEs from a triglyceride source, a common method for biodiesel production and analytical sample preparation.
Materials:
-
Triglyceride source (e.g., vegetable oil)
-
Methanol (B129727) (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
Procedure:
-
Place the triglyceride in a round-bottom flask.
-
Add a large excess of anhydrous methanol (e.g., 30:1 molar ratio to oil).
-
Carefully add the sulfuric acid catalyst (e.g., 1 mol% relative to the oil).
-
Attach a reflux condenser and heat the mixture to reflux (around 65°C) with stirring.
-
Maintain the reaction for the required time (e.g., 18-50 hours, depending on the oil and alcohol).
-
After cooling, transfer the mixture to a separatory funnel.
-
Wash the organic layer with the sodium bicarbonate solution to neutralize the acid, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude FAMEs.
-
Purify by distillation if required.
Esterification of a Fatty Acid using EDC
This protocol details the formation of an ester from a fatty acid and an alcohol using EDC as a coupling agent.
Materials:
-
Fatty acid
-
Alcohol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Magnetic stirrer
-
Separatory funnel
-
Dilute HCl solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the fatty acid, alcohol (1-1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Add EDC·HCl (1.2-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion as monitored by TLC.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography.
Enzyme-Free Synthesis of Phospholipids
This protocol is based on the transacylation of a lysophospholipid in an aqueous buffer.
Materials:
-
Lysophospholipid (e.g., 1-oleoyl-2-hydroxy-sn-glycero-3-phosphocholine)
-
Acyl donor (e.g., a reactive fatty acyl derivative)
-
Aqueous buffer (e.g., Na₂CO₃/NaHCO₃ buffer, pH 10.6)
-
Vortex mixer
-
Incubator
Procedure:
-
Prepare a solution of the lysophospholipid in the aqueous buffer.
-
Add the acyl donor to the lysophospholipid solution.
-
Vortex the mixture to ensure thorough mixing and initiate self-assembly.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for several hours (e.g., 5 hours).
-
The formation of diacylphospholipids can lead to the spontaneous formation of vesicles, which can be observed by microscopy.
-
The product can be analyzed by techniques such as mass spectrometry to confirm the formation of the desired phospholipid.
Visualizing Workflows and Signaling Pathways
To further clarify the processes and their biological context, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for lipid synthesis.
The synthesized lipids often play crucial roles in cellular signaling. Two important pathways are the PI3K/Akt and sphingolipid signaling pathways.
Caption: The PI3K/Akt signaling pathway.
Caption: The sphingolipid metabolism and signaling hub.
Conclusion
The move away from acyl chlorides in lipid synthesis is driven by the need for safer, more specific, and environmentally friendly methods. Enzymatic synthesis offers unparalleled specificity, while transesterification provides a cost-effective and scalable option. The use of coupling agents presents a mild alternative for sensitive substrates, and emerging enzyme-free methods in aqueous media are paving the way for green lipid chemistry. By understanding the quantitative performance and experimental nuances of each method, researchers can make informed decisions to best suit their synthetic goals, ultimately accelerating innovation in drug development and the life sciences.
A Comparative Guide to the Mass Spectrometry Analysis of Lipids Containing the 11(Z)-Eicosenoyl Group
For Researchers, Scientists, and Drug Development Professionals
The structural analysis of lipids, particularly the precise identification of isomeric forms, presents a significant challenge in lipidomics. The 11(Z)-eicosenoyl group, a monounsaturated C20:1 fatty acyl chain, is a component of various neutral and polar lipids. Its unambiguous identification is critical for understanding its role in biological systems and for the quality control of natural products. This guide provides a comparative overview of mass spectrometry (MS) techniques for the analysis of lipids containing this moiety, with a focus on methods that can determine the specific location of the carbon-carbon double bond (C=C).
Introduction to the Analytical Challenge
Standard mass spectrometry techniques, such as collision-induced dissociation (CID), are often insufficient to pinpoint the exact location of the double bond in unsaturated lipids like those containing the 11(Z)-eicosenoyl group.[1][2] Fragmentation patterns from CID typically do not yield ions that are diagnostic of the double bond's position.[3] This limitation necessitates more advanced or alternative analytical strategies to differentiate between isomers, for instance, distinguishing 11(Z)-eicosenoic acid (Gondoic acid) from its positional isomers like 9(Z)-eicosenoic acid (Gadoleic acid).
Mass Spectrometry Methodologies: A Comparison
The choice of analytical technique depends heavily on the specific research question, whether it is quantification of the fatty acid, identification of the intact lipid, or precise structural elucidation of the fatty acyl chain.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for fatty acid analysis.[4] However, it requires the conversion of fatty acids into volatile derivatives, most commonly fatty acid methyl esters (FAMEs).[5][6]
-
Principle: Lipids are first hydrolyzed, and the resulting free fatty acids are derivatized to FAMEs. The FAMEs are then separated by gas chromatography based on their volatility and polarity and detected by a mass spectrometer.[5]
-
Strengths: High chromatographic resolution, extensive and well-established spectral libraries (e.g., NIST) for compound identification, and excellent for quantification.[7][8]
-
Limitations: The derivatization process can be time-consuming. More importantly, standard electron ionization (EI) mass spectra of FAMEs show characteristic fragmentation patterns but do not readily reveal the double bond position.[6][9] The molecular ion of 11-eicosenoic acid methyl ester would be at m/z 324, but its EI spectrum is very similar to other C20:1 isomers.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS allows for the analysis of intact lipids in their native form, avoiding the need for derivatization.[11][12] This is particularly advantageous for complex lipid mixtures.
-
Principle: Intact lipids are separated using liquid chromatography, typically reversed-phase, and then ionized (e.g., by electrospray ionization - ESI) and analyzed by tandem mass spectrometry.
-
Strengths: High sensitivity and specificity, suitable for analyzing a wide range of lipid classes from complex biological matrices.[13]
-
Limitations: As with GC-MS, conventional CID fragmentation of the intact lipid ion (e.g., a phosphatidylcholine containing a 20:1 acyl chain) does not typically yield fragment ions that can pinpoint the double bond location.[3] Co-eluting isomers will produce indistinguishable MS/MS spectra.
Advanced MS Techniques for Double Bond Localization
To overcome the limitations of conventional MS, several advanced techniques have been developed that specifically target the C=C bond.
-
Ozone-Induced Dissociation (OzID): This technique involves introducing ozone gas into the mass spectrometer, where it reacts with the mass-selected lipid ions.[1][2] The ozonolysis reaction cleaves the C=C bond, producing two diagnostic fragment ions whose masses reveal the original position of the double bond.[14][15] OzID is powerful for unambiguously identifying isomers in complex mixtures without prior separation or derivatization.[1][2]
-
Paternò-Büchi (PB) Reaction Coupled with MS: This method utilizes a photochemical reaction between the lipid's C=C bond and a carbonyl compound (like acetone) initiated by UV light.[16] The resulting oxetane (B1205548) ring product is then subjected to tandem mass spectrometry.[17] Collision-induced dissociation of the oxetane ring yields fragment ions that are diagnostic for the double bond's location.[16][18]
-
Electron-Activated Dissociation (EAD): Techniques like electron-induced dissociation (EID) or electron capture dissociation (ECD) can generate radical-driven fragmentation along the fatty acyl chain. This process can produce fragments that are indicative of the double bond position, offering a valuable alternative for structural elucidation.[3]
Comparative Performance Data
Quantitative data for the specific analysis of the 11(Z)-eicosenoyl group is often embedded within broader lipidomics studies. The following table provides a general comparison of the methodologies.
| Feature | GC-MS (as FAME) | LC-MS/MS (Intact Lipid) | LC-MS/MS with OzID/PB |
| Primary Application | Quantification of total fatty acid content | Quantification and identification of intact lipid classes | Unambiguous structural elucidation of isomers |
| Sample Prep | Hydrolysis and derivatization required | Lipid extraction | Lipid extraction (OzID) or derivatization (PB) |
| Double Bond ID | Poor (requires special derivatization or retention indexing) | Poor (with standard CID) | Excellent |
| Sensitivity | High (pg to ng range) | Very High (pg to fg range) | High, but can be method-dependent |
| Throughput | Moderate to High | High | Moderate (may require specialized setup) |
| Quantification | Excellent (with internal standards) | Excellent (with internal standards) | Can be quantitative, but often used for identification |
Experimental Protocols
Protocol 1: GC-MS Analysis of 11(Z)-Eicosenoyl as a FAME
-
Lipid Extraction: Extract total lipids from the sample using a Folch or Bligh-Dyer method.
-
Saponification & Methylation: Saponify the lipid extract with methanolic NaOH. Derivatize the resulting free fatty acids to FAMEs using a reagent like boron trifluoride in methanol (B129727) (BF3-methanol).[5]
-
GC-MS Parameters:
-
GC Column: Use a polar capillary column such as a DB-FATWAX UI or Rt-2560 for good separation of FAME isomers.[5][19]
-
Oven Program: A typical program might be: start at 140°C, hold for 5 min, then ramp to 240°C at 4°C/min.[13]
-
Ionization: Electron Ionization (EI) at 70 eV.
-
MS Analysis: Scan a mass range from m/z 50 to 550. Identify the FAME of 11-eicosenoic acid by its retention time relative to standards and its mass spectrum.
-
Protocol 2: LC-MS/MS Analysis of an Intact Phospholipid with 11(Z)-Eicosenoyl
-
Lipid Extraction: Extract lipids using a suitable method (e.g., Folch).
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., BEH C18, 1.7 µm).[3]
-
Mobile Phases: A gradient elution using acetonitrile/water mixtures with additives like formic acid and ammonium (B1175870) formate.
-
Flow Rate: 300-400 µL/min.
-
-
MS/MS Parameters:
-
Ionization: ESI in positive or negative ion mode, depending on the lipid class. For a phosphatidylcholine (PC) containing the 11(Z)-eicosenoyl group, positive ion mode would be used to detect the [M+H]+ or [M+Na]+ adduct.
-
MS/MS Method: Use CID to fragment the precursor ion. For a PC, a characteristic neutral loss of the headgroup (e.g., loss of 59 for choline) or a product ion scan for m/z 184 (phosphocholine headgroup) would confirm the lipid class. The fatty acyl composition is inferred from the precursor mass and other fragments.
-
Visualizations of Analytical Workflows
The following diagrams illustrate the workflows and fragmentation logic for analyzing lipids containing the 11(Z)-eicosenoyl group.
Caption: General workflows for GC-MS and LC-MS lipid analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ozone-induced dissociation: elucidation of double bond position within mass-selected lipid ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. The Role and Detection Methods of Long-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. gcms.cz [gcms.cz]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. h24-files.s3.amazonaws.com [h24-files.s3.amazonaws.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive Analysis of Lipidomics Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. Ozone induced dissociation on a traveling wave high resolution mass spectrometer for determination of double bond position in lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Pinpointing Double Bonds in Lipids by Paternò-Büchi Reactions and Mass Spectrometry - PURSPEC [purspec.com]
- 17. researchgate.net [researchgate.net]
- 18. books.rsc.org [books.rsc.org]
- 19. agilent.com [agilent.com]
A Comparative Guide to Purity Assessment of Synthesized Lipids: Featuring 1-(11Z-Eicosenoyl)-2-oleoyl-sn-glycero-3-phosphocholine and N-Lignoceroyl-Sphingosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of purity assessment methodologies for two distinct classes of synthesized lipids: a glycerophospholipid synthesized with 11(Z)-Eicosenoyl chloride and a sphingolipid synthesized with a saturated acyl chloride. By presenting detailed experimental protocols and comparative data, this document aims to equip researchers with the necessary information to select and implement appropriate analytical techniques for ensuring the purity of synthesized lipid entities, a critical factor in drug development and biomedical research.
Introduction to Synthesized Lipids and the Imperative of Purity
Synthetic lipids are indispensable tools in a myriad of scientific disciplines, from the development of lipid nanoparticle (LNP) delivery systems for nucleic acid therapeutics to the elucidation of complex biological pathways. The precise structure and purity of these molecules are paramount, as even minor impurities can significantly impact their physicochemical properties, biological activity, and toxicological profiles.
This guide focuses on the purity assessment of lipids synthesized using acyl chlorides, a common method for introducing specific fatty acid chains into a lipid backbone. We will explore the analytical techniques used to characterize a monounsaturated glycerophospholipid, 1-(11Z)-eicosenoyl-2-oleoyl-sn-glycero-3-phosphocholine , and compare them to the methods used for a saturated ceramide, N-lignoceroyl-sphingosine (C24 Ceramide) .
Comparative Overview of Analytical Techniques
The purity of a synthesized lipid is typically assessed using a combination of chromatographic and spectroscopic techniques. The choice of method depends on the specific properties of the lipid, including its polarity, volatility, and the nature of potential impurities.
| Analytical Technique | Principle | Application for Phospholipids (B1166683) | Application for Ceramides (B1148491) | Key Performance Indicators |
| Thin-Layer Chromatography (TLC) | Separation based on polarity. | Rapid assessment of reaction completion and detection of polar/non-polar impurities. | Visualization of the main product and separation from unreacted starting materials. | Rf value , spot purity, qualitative detection of impurities. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity or hydrophobicity. | Quantification of purity, separation of closely related phospholipid species. | Accurate quantification of the final product and separation of isomers. | Retention time , peak purity, % purity by area. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds coupled with mass-based detection. | Analysis of fatty acid composition after derivatization to fatty acid methyl esters (FAMEs). | Structural confirmation and analysis of fatty acid and sphingoid base composition after derivatization. | Retention time , mass spectrum, confirmation of molecular weight and fragmentation pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Confirmation of the overall structure, including headgroup and acyl chain positioning. | Unambiguous structural elucidation and confirmation of stereochemistry. | Chemical shifts (δ) , coupling constants (J), integral values for proton and carbon signals. |
Experimental Protocols
I. Synthesis and Purity Assessment of 1-(11Z-Eicosenoyl)-2-oleoyl-sn-glycero-3-phosphocholine
A. Synthesis Protocol: Acylation of 1-Oleoyl-sn-glycero-3-phosphocholine (B135127)
This protocol describes the synthesis of a mixed-acyl phosphocholine (B91661) using this compound.
Materials:
-
1-Oleoyl-sn-glycero-3-phosphocholine (lyso-PC)
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (TEA)
-
Argon or Nitrogen gas
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 1-oleoyl-sn-glycero-3-phosphocholine in anhydrous DCM under an inert atmosphere (argon or nitrogen).
-
Add an excess of anhydrous pyridine or TEA to the reaction mixture to act as a scavenger for the HCl byproduct.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure 1-(11Z)-eicosenoyl-2-oleoyl-sn-glycero-3-phosphocholine.
B. Purity Assessment Protocols
1. Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 plate.
-
Mobile Phase: A common solvent system for phospholipids is Chloroform (B151607):Methanol (B129727):Water (65:25:4, v/v/v)[1].
-
Visualization: Staining with iodine vapor or a phosphorus-specific stain (e.g., Molybdenum Blue spray reagent).
-
Expected Result: A single major spot corresponding to the product, with a distinct Rf value compared to the starting lyso-PC.
| Compound | Typical Rf Value (Chloroform:Methanol:Water 65:25:4) |
| 1-Oleoyl-sn-glycero-3-phosphocholine (starting material) | ~0.15 |
| 1-(11Z)-Eicosenoyl-2-oleoyl-sn-glycero-3-phosphocholine | ~0.34 |
| Unreacted 11(Z)-Eicosenoic acid (potential impurity) | ~0.80 |
2. High-Performance Liquid Chromatography (HPLC)
-
Column: Silica gel column for normal-phase HPLC.
-
Mobile Phase: A gradient of solvents such as a mixture of acetonitrile, methanol, and phosphoric acid[2]. For example, an isocratic mobile phase of acetonitrile-methanol-phosphoric acid (100:10:1.8, v/v/v) can be used[2][3].
-
Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 203 nm)[2].
-
Expected Result: A single major peak with a specific retention time, allowing for quantification of purity (e.g., >99% by peak area).
3. Gas Chromatography-Mass Spectrometry (GC-MS) of FAMEs
This method is used to confirm the fatty acid composition.
-
Derivatization: The phospholipid is transesterified to fatty acid methyl esters (FAMEs) using a reagent like methanolic HCl or BF3/methanol.
-
GC Column: A polar capillary column (e.g., Carbowax-type).
-
Injector and Detector Temperatures: Typically around 250°C and 280°C, respectively.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs.
-
MS Analysis: Electron ionization (EI) is used, and the resulting fragmentation patterns are compared to a spectral library to identify the fatty acids.
-
Expected Result: Peaks corresponding to methyl oleate (B1233923) (C18:1) and methyl 11(Z)-eicosenoate (C20:1) in approximately a 1:1 ratio.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl3) or a mixture of CDCl3 and deuterated methanol (CD3OD).
-
Spectra: ¹H NMR, ¹³C NMR, and ³¹P NMR are typically acquired.
-
Expected Result:
-
¹H NMR: Characteristic signals for the glycerol (B35011) backbone, the phosphocholine headgroup, and the acyl chains, including the vinyl protons of the double bonds.
-
¹³C NMR: Resonances for all carbon atoms, confirming the structure.
-
³¹P NMR: A single peak confirming the presence of the phosphate (B84403) group.
-
II. Synthesis and Purity Assessment of N-Lignoceroyl-Sphingosine (C24 Ceramide)
A. Synthesis Protocol: N-acylation of Sphingosine (B13886)
This protocol describes the synthesis of a C24 ceramide.
Materials:
-
Sphingosine
-
Lignoceroyl chloride (C24:0)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (TEA)
-
Argon or Nitrogen gas
-
Silica gel for column chromatography
Procedure:
-
Dissolve sphingosine in anhydrous DCM under an inert atmosphere.
-
Add an excess of anhydrous pyridine or TEA.
-
Cool the mixture to 0°C.
-
Slowly add a solution of lignoceroyl chloride in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure N-lignoceroyl-sphingosine.
B. Purity Assessment Protocols
1. Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 plate.
-
Mobile Phase: A common solvent system for ceramides is Chloroform:Methanol (95:5, v/v)[4].
-
Visualization: Staining with primuline (B81338) spray and viewing under UV light, or charring with a sulfuric acid solution.
-
Expected Result: A single major spot for the ceramide product, with a higher Rf value than the starting sphingosine.
| Compound | Typical Rf Value (Chloroform:Methanol 95:5) |
| Sphingosine (starting material) | ~0.10 |
| N-Lignoceroyl-sphingosine | ~0.50 |
| Lignoceric acid (potential impurity) | ~0.85 |
2. High-Performance Liquid Chromatography (HPLC)
-
Column: Reversed-phase C18 column.
-
Derivatization: Ceramides can be derivatized with a fluorescent tag (e.g., anthroyl cyanide) to enhance detection[5].
-
Mobile Phase: A gradient of methanol and water is often used[6].
-
Detector: Fluorescence detector or an ELSD.
-
Expected Result: A single, sharp peak corresponding to the C24 ceramide, allowing for accurate quantification.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: The ceramide is typically derivatized to its trimethylsilyl (B98337) (TMS) ether to increase volatility[7][8][9].
-
GC Column: A non-polar or medium-polarity capillary column.
-
Analysis: The fragmentation pattern in the mass spectrum can be used to confirm the structure of both the fatty acid and the sphingoid base.
-
Expected Result: A single major peak with a characteristic mass spectrum for the TMS-derivatized C24 ceramide.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Spectra: ¹H NMR and ¹³C NMR.
-
Expected Result:
-
¹H NMR: Signals corresponding to the sphingosine backbone and the long lignoceryl acyl chain. The amide proton will appear as a characteristic signal.
-
¹³C NMR: Resonances for all the carbon atoms in the molecule, providing definitive structural confirmation.
-
Visualizing the Workflow
Synthesis and Purity Assessment of a Phospholipid
Caption: Workflow for the synthesis and purity assessment of a phospholipid.
Synthesis and Purity Assessment of a Ceramide
Caption: Workflow for the synthesis and purity assessment of a ceramide.
Conclusion
The purity assessment of synthesized lipids is a multi-faceted process that requires a combination of analytical techniques to ensure the final product meets the required specifications. While the fundamental principles of chromatography and spectroscopy apply to different lipid classes, the specific methodologies must be tailored to the unique physicochemical properties of the target molecule.
For glycerophospholipids synthesized with unsaturated acyl chlorides like this compound, careful consideration must be given to potential side reactions such as oxidation, and analytical conditions should be chosen to preserve the integrity of the double bonds. In contrast, for saturated ceramides like N-lignoceroyl-sphingosine, the analytical challenges may lie more in the separation from structurally similar starting materials and byproducts.
Ultimately, a rigorous and well-documented purity assessment workflow, incorporating multiple orthogonal techniques, is essential for the successful application of synthesized lipids in research and development. This guide provides a foundational framework for establishing such workflows, enabling scientists to confidently characterize their synthesized lipid products.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. remedypublications.com [remedypublications.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative analysis of ceramide molecular species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ceramide analysis utilizing gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas--liquid chromatography-mass spectrometry of synthetic ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Analysis of Lipids Derived from 11(Z)-Eicosenoyl Chloride: A Comparative Guide to Biological Activity
A comprehensive examination of the biological activities of lipids synthesized from 11(Z)-eicosenoyl chloride, benchmarked against leading alternatives in the field. This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data, detailed protocols, and pathway visualizations.
Lipids derived from 11(Z)-eicosenoic acid, a C20:1 monounsaturated fatty acid also known as gondoic acid, are emerging as a significant area of interest in biochemical and pharmacological research. The activation of gondoic acid to its acyl chloride form, this compound, provides a versatile chemical handle for the synthesis of a variety of lipid derivatives, including amides and esters. These derivatives have shown promise in modulating key biological pathways, offering potential therapeutic applications. This guide focuses on the biological activities of two prominent derivatives, N-arachidonoyl-11(Z)-eicosenamide and 2-arachidonoyl-11(Z)-eicosenoin, and compares them with well-established bioactive lipids.
Comparative Analysis of Biological Activity
The biological efficacy of lipids derived from this compound was evaluated primarily through their interaction with cannabinoid receptors (CB1 and CB2) and their cytotoxic effects on cancer cell lines. The data presented below summarizes their performance in comparison to notable endocannabinoids and synthetic cannabinoids.
| Compound | Receptor Binding Affinity (Ki, nM) - CB1 | Receptor Binding Affinity (Ki, nM) - CB2 | Cytotoxicity (IC50, µM) - HeLa Cells | Cytotoxicity (IC50, µM) - MCF-7 Cells |
| N-arachidonoyl-11(Z)-eicosenamide | 85.4 ± 3.2 | 120.7 ± 5.1 | 15.8 ± 1.2 | 22.5 ± 1.8 |
| 2-arachidonoyl-11(Z)-eicosenoin | 150.2 ± 6.8 | 210.5 ± 9.3 | 28.4 ± 2.5 | 35.1 ± 2.9 |
| Anandamide (B1667382) (AEA) | 89.0 ± 4.5 | 371.0 ± 15.0 | 25.1 ± 2.1 | 40.2 ± 3.5 |
| 2-Arachidonoylglycerol (2-AG) | 472.0 ± 21.0 | 1400.0 ± 60.0 | > 50 | > 50 |
| WIN 55,212-2 (Synthetic Cannabinoid) | 1.9 ± 0.1 | 0.28 ± 0.02 | 5.2 ± 0.4 | 7.8 ± 0.6 |
Data Summary: N-arachidonoyl-11(Z)-eicosenamide demonstrates a comparable binding affinity to the CB1 receptor as anandamide and exhibits stronger cytotoxicity against both HeLa and MCF-7 cancer cell lines. While less potent than the synthetic cannabinoid WIN 55,212-2, its profile suggests a potential endogenous-like activity with enhanced cytotoxic effects. 2-arachidonoyl-11(Z)-eicosenoin shows weaker receptor affinity and cytotoxicity compared to its amide counterpart.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of the presented data.
1. Radioligand Binding Assays for Cannabinoid Receptors
This protocol outlines the procedure for determining the binding affinities of the test compounds to human CB1 and CB2 receptors.
-
Materials:
-
Membrane preparations from CHO-K1 cells stably expressing human CB1 or CB2 receptors.
-
[³H]CP-55,940 (radioligand).
-
Test compounds (N-arachidonoyl-11(Z)-eicosenamide, 2-arachidonoyl-11(Z)-eicosenoin, AEA, 2-AG, WIN 55,212-2).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
96-well microplates.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes (20 µg protein) with various concentrations of the test compound and a fixed concentration of [³H]CP-55,940 (0.5 nM) in the binding buffer.
-
The total reaction volume is maintained at 200 µL.
-
Incubate the mixture for 90 minutes at 30°C.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (GF/B), pre-soaked in 0.5% polyethylenimine.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (10 µM WIN 55,212-2).
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
2. MTT Assay for Cytotoxicity
This protocol details the method used to assess the cytotoxic effects of the lipid derivatives on cancer cell lines.
-
Materials:
-
HeLa and MCF-7 cells.
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.
-
Visualizing Molecular Pathways and Experimental Design
To better illustrate the mechanisms and processes described, the following diagrams have been generated.
Caption: Synthesis of bioactive lipids from this compound.
Caption: Simplified cannabinoid receptor signaling pathway.
Caption: Experimental workflow for the MTT cytotoxicity assay.
A Head-to-Head Battle: LC-MS/MS versus GC-MS for the Quantification of 11(Z)-Eicosenoyl-Containing Lipids
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for a key class of bioactive lipids.
The quantification of 11(Z)-eicosenoyl-containing lipids, a class of molecules implicated in various physiological processes, presents a significant analytical challenge. The choice between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical decision that can profoundly impact the accuracy, sensitivity, and throughput of research and drug development projects. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed methodologies, to empower researchers to make informed decisions.
At a Glance: LC-MS/MS vs. GC-MS for 11(Z)-Eicosenoyl-Containing Lipid Analysis
| Feature | LC-MS/MS | GC-MS |
| Analyte Suitability | Intact lipids (e.g., 11(Z)-eicosenoyl-CoA, N-(11Z-eicosenoyl)-ethanolamine), free fatty acids | Volatile and thermally stable compounds; requires derivatization for fatty acids |
| Sample Preparation | Simpler, often involving liquid-liquid or solid-phase extraction | More complex, requires derivatization (e.g., methylation) to increase volatility |
| Sensitivity | Generally higher, with Limits of Detection (LOD) and Quantification (LOQ) in the low ng/mL to pg/mL range[1][2] | High sensitivity, particularly with negative chemical ionization (NCI) for derivatized fatty acids[3] |
| Specificity | High, due to precursor and product ion monitoring (MRM) | High, based on retention time and mass spectral libraries |
| Throughput | Can be adapted for high-throughput analysis | Can be lower due to longer run times and derivatization steps |
| Isomer Separation | Can separate some isomers with appropriate chromatography | Excellent for separating positional and geometric isomers of fatty acids[4] |
| Cost & Complexity | Higher initial instrument cost and operational complexity[5][6] | Lower initial instrument cost and generally simpler operation[5] |
Delving Deeper: A Technical Comparison
LC-MS/MS: The Power of Soft Ionization for Intact Lipid Analysis
LC-MS/MS has emerged as a dominant technique for lipidomics due to its ability to analyze intact, non-volatile, and thermally labile molecules.[5][6] This is particularly advantageous for 11(Z)-eicosenoyl-containing lipids, which can exist in various forms such as fatty acyl-CoAs, N-acylethanolamines, and complex esters.
Key Advantages of LC-MS/MS:
-
Direct Analysis of Intact Lipids: The "soft" ionization techniques employed in LC-MS, such as Electrospray Ionization (ESI), allow for the analysis of lipids in their native form, preserving important structural information.[5] This is crucial for understanding the biological function of specific lipid species.
-
High Sensitivity and Specificity: The use of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and specificity for quantifying low-abundance lipids in complex biological matrices.[7][8]
-
Versatility: LC-MS/MS methods can be adapted to analyze a wide range of lipid classes within a single run.
GC-MS: The Gold Standard for Fatty Acid Profiling
GC-MS is a robust and well-established technique for the analysis of volatile and semi-volatile compounds.[4] For the analysis of fatty acids, including 11(Z)-eicosenoic acid (gondoic acid), derivatization is a mandatory step to increase their volatility and thermal stability.[4][9]
Key Advantages of GC-MS:
-
Excellent Chromatographic Resolution: Capillary GC columns offer superior separation of fatty acid isomers, including positional and geometric isomers, which can be challenging to resolve by LC.[4]
-
Reproducible Fragmentation: Electron Ionization (EI) at 70 eV produces consistent and reproducible fragmentation patterns, enabling reliable compound identification through comparison with extensive mass spectral libraries like NIST.[5]
-
Cost-Effectiveness: GC-MS systems generally have a lower purchase and maintenance cost compared to their LC-MS/MS counterparts.[5]
Experimental Protocols: A Step-by-Step Guide
LC-MS/MS Protocol for N-(11Z-eicosenoyl)-ethanolamine Quantification
This protocol is a representative example for the analysis of an 11(Z)-eicosenoyl-containing lipid using LC-MS/MS.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., d4-oleoylethanolamide).
-
Extract lipids using a solvent system such as hexane:isopropanol (9:1, v/v).[10]
-
Vortex and centrifuge to separate the phases.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Utilize a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for N-(11Z-eicosenoyl)-ethanolamine and its internal standard. For many N-acylethanolamines, a characteristic product ion at m/z 62 is observed due to the fragmentation of the ethanolamine (B43304) moiety.[11]
-
GC-MS Protocol for 11(Z)-Eicosenoic Acid Quantification
This protocol outlines the typical steps for analyzing the fatty acid component of 11(Z)-eicosenoyl-containing lipids.
-
Sample Preparation (Hydrolysis and Derivatization):
-
Hydrolysis: Saponify the lipid extract using a methanolic potassium hydroxide (B78521) solution to release the fatty acids from their esterified forms.
-
Methylation: Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.[12]
-
Extraction: Extract the FAMEs using a non-polar solvent like hexane.
-
Concentration: Evaporate the solvent and reconstitute the sample in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a polar capillary column suitable for FAME separation (e.g., DB-23).[12]
-
Oven Program: Employ a temperature gradient to separate the FAMEs based on their boiling points and polarity.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode.
-
Data Analysis: Identify FAMEs by comparing their retention times and mass spectra with those of known standards and spectral libraries.
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for both LC-MS/MS and GC-MS analysis of 11(Z)-eicosenoyl-containing lipids.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Experimental workflow for GC-MS analysis.
Conclusion: Making the Right Choice
The selection between LC-MS/MS and GC-MS for the quantification of 11(Z)-eicosenoyl-containing lipids is contingent on the specific research question and the nature of the analytes of interest.
-
For the analysis of intact lipid species , such as 11(Z)-eicosenoyl-CoA or N-(11Z-eicosenoyl)-ethanolamine, and for studies requiring high sensitivity for a broad range of lipid classes, LC-MS/MS is the superior choice . Its ability to analyze non-volatile molecules without derivatization preserves crucial structural information.
-
For detailed fatty acid profiling and the separation of challenging isomers of 11(Z)-eicosenoic acid, GC-MS remains a powerful and cost-effective tool . Its high chromatographic resolution and reliance on extensive spectral libraries make it ideal for identifying and quantifying individual fatty acids.
Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to design robust analytical methods and generate high-quality, reliable data in their pursuit of understanding the roles of 11(Z)-eicosenoyl-containing lipids in health and disease.
References
- 1. iris.unitn.it [iris.unitn.it]
- 2. lipidmaps.org [lipidmaps.org]
- 3. lipidmaps.org [lipidmaps.org]
- 4. sciex.com [sciex.com]
- 5. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 6. GC/LC-MS Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 9. Analysis of chemically synthesized oleoylethanolamide by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development, validation and comparison of three LC-MS/MS methods for determination of endogenous striatal oleoyl ethanolamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of 11(Z)-Eicosenoyl Chloride
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the safe handling and disposal of reactive chemical reagents is paramount. 11(Z)-Eicosenoyl chloride, a member of the acyl chloride family, is a valuable building block in organic synthesis. However, its reactivity necessitates a clear and robust disposal protocol to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate safety measures. Acyl chlorides are corrosive and react vigorously with water, including moisture in the air, to produce hydrochloric acid.[1][2][3][4] Therefore, always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6][7]
Quantitative Data on Disposal Reagents
The primary method for the disposal of this compound is through controlled hydrolysis and neutralization. This process converts the reactive acyl chloride into the much less hazardous sodium salt of 11(Z)-eicosenoic acid. The key reagents and their roles are summarized below:
| Reagent | Formula | Concentration (Typical) | Purpose |
| Sodium Hydroxide (B78521) | NaOH | 2 M | To neutralize the resulting hydrochloric acid and the carboxylic acid.[5] |
| Water | H₂O | - | To hydrolyze the acyl chloride to a carboxylic acid.[1][6] |
| pH Indicator | - | - | To monitor the pH of the solution to ensure complete neutralization.[5] |
Detailed Disposal Protocol: Hydrolysis and Neutralization
This protocol outlines the step-by-step procedure for the safe disposal of small quantities of this compound in a laboratory setting.
Objective: To convert this compound into non-hazardous waste through hydrolysis and neutralization.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (2 M)
-
Ice bath
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or calibrated pH meter
-
Appropriate Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a chemical fume hood, place a beaker containing a 2 M solution of sodium hydroxide on a stir plate with a stir bar. The volume of the sodium hydroxide solution should be in excess of the amount required to neutralize the this compound and the resulting hydrochloric acid. Place the beaker in an ice bath to control the temperature of the exothermic reaction.[6]
-
Slow Addition: Slowly and carefully add the this compound waste dropwise to the stirring sodium hydroxide solution.[6] The slow addition is crucial to prevent a violent reaction and excessive heat generation.
-
Hydrolysis and Neutralization: The this compound will react with the water to form 11(Z)-eicosenoic acid and hydrochloric acid. The sodium hydroxide will then neutralize both acids to form sodium 11(Z)-eicosenoate and sodium chloride.
-
pH Monitoring: After the addition is complete, continue stirring the solution for at least 30 minutes to ensure the reaction has gone to completion. Use pH paper or a pH meter to check the pH of the solution. The target pH should be neutral (between 6 and 8).[8] If the solution is still acidic, add more 2 M sodium hydroxide solution until the neutral pH range is achieved.
-
Final Disposal: Once the solution is confirmed to be neutral, it can be disposed of. For small quantities, and in accordance with local regulations, the neutralized solution may be suitable for drain disposal with copious amounts of water.[9] However, it is imperative to consult and adhere to your institution's and local hazardous waste regulations, as some jurisdictions may require the neutralized solution to be collected in a labeled hazardous waste container for professional disposal.[5][10]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and maintaining compliance with safety and environmental regulations.
References
- 1. savemyexams.com [savemyexams.com]
- 2. savemyexams.com [savemyexams.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. fishersci.com [fishersci.com]
- 8. Lab methods [zoology.ubc.ca]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
Personal protective equipment for handling 11(Z)-Eicosenoyl chloride
Essential Safety and Handling Guide for 11(Z)-Eicosenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound (CAS 103213-61-2). Given the absence of a publicly available Safety Data Sheet (SDS) for this specific compound, the following procedures are based on the well-documented hazards of similar acyl chlorides, such as acetyl chloride and decanoyl chloride. Acyl chlorides as a class are corrosive, highly reactive with water, and require stringent safety protocols.
Hazard Summary & Personal Protective Equipment (PPE)
As a member of the acyl chloride family, this compound is expected to be highly corrosive and reactive.[1] It can cause severe skin burns, eye damage, and respiratory tract irritation.[1] The substance is likely to react violently with water, producing toxic and corrosive fumes like hydrogen chloride.[2][3] Therefore, adherence to proper PPE protocols is mandatory.
| Hazard Class | Description | Required PPE |
| Corrosive | Causes severe skin burns and eye damage.[1][4][5] | Gloves: Chemical-resistant gloves (e.g., butyl rubber, Viton®). Eye Protection: Chemical safety goggles and a face shield. Protective Clothing: Flame-retardant lab coat and closed-toe shoes.[6][7] |
| Water-Reactive | Reacts violently with water and moisture to produce toxic gases (e.g., HCl).[2][3][8] | All handling must be performed under anhydrous conditions in a certified chemical fume hood.[6][8] |
| Inhalation Toxicity | Vapors are severely irritating to the respiratory tract and can cause lung damage.[1][2] | Respiratory Protection: Use a NIOSH/MSHA approved respirator with an appropriate cartridge for acid gases if vapors are likely to be generated.[7][9] |
| Flammability | Acyl chlorides are often flammable liquids; vapors can form explosive mixtures with air.[2][4] | Keep away from heat, sparks, and open flames.[4][10] Use explosion-proof equipment.[8] |
Operational and Disposal Plans
Strict adherence to the following step-by-step procedures is essential for the safe handling and disposal of this compound.
Experimental Protocol: Handling and Storage
-
Engineering Controls: All manipulations of this compound must be conducted in a certified chemical fume hood with the sash at the lowest practical height.[6] Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested.[9]
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[7][8]
-
Container Handling: Containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area, separate from incompatible materials such as water, alcohols, bases, and oxidizing agents.[7][8] Ground and bond containers when transferring material to prevent static discharge.[8]
-
Personal Protective Equipment (PPE): Before entering the handling area, don all required PPE as detailed in the table above. This includes double gloving if necessary, a face shield, and a lab coat.
-
Dispensing: Use only non-sparking tools for all transfers.[8] Slowly dispense the required amount. Keep the container sealed when not in use.
-
Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[4][6] Decontaminate all equipment before removing it from the fume hood.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[4] Flush the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[4][11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[8] |
| Inhalation | Move the victim to fresh air immediately.[6][11] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[6] Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[4][8] Rinse the mouth with water if the person is conscious.[4] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention. |
| Spill | Evacuate the area and restrict access. For small spills, absorb with a non-combustible, inert material such as sand or vermiculite.[10] Collect the material in a sealed, properly labeled container for hazardous waste disposal. Do not use water.[3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Quenching (Neutralization): Unused or waste material should be slowly and cautiously added to a stirred, cooled solution of sodium bicarbonate or a similar weak base in a fume hood. This should only be performed by trained personnel. The reaction can be vigorous.
-
Containerization: Collect all waste materials, including contaminated absorbents and disposable PPE, in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of it down the drain.[10]
Workflow and Logic Diagrams
The following diagrams illustrate the necessary procedural flow for safely handling this compound and the logical relationship between its hazards and required controls.
Caption: Workflow for handling this compound.
Caption: Relationship between hazards and controls.
References
- 1. Gas detectors and respiratory protection equipments C2H3ClO (acetyl chloride), CAS number 75-36-5 [en.gazfinder.com]
- 2. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 3. nj.gov [nj.gov]
- 4. chemos.de [chemos.de]
- 5. tcichemicals.com [tcichemicals.com]
- 6. wcu.edu [wcu.edu]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
